3-Phenylisoxazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFDJRCCBKLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353245 | |
| Record name | 3-phenylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14442-12-7 | |
| Record name | 3-phenylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylisoxazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary and alternative synthesis pathways for 3-phenylisoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.
Core Synthesis Pathway: 1,3-Dipolar Cycloaddition
The most prevalent and versatile method for the synthesis of the this compound core structure is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This pathway involves two key steps:
-
1,3-Dipolar Cycloaddition: In situ generation of benzonitrile oxide from a suitable precursor, such as benzaldehyde oxime, followed by its reaction with an ethyl propiolate dipolarophile to form ethyl 3-phenylisoxazole-5-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final this compound.
Signaling Pathway Diagram
An In-depth Technical Guide to the 1,3-Dipolar Cycloaddition for Phenylisoxazole Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1][2] Phenyl-substituted isoxazoles, in particular, are of significant interest due to their prevalence in biologically active compounds.[3] The most direct and widely utilized method for constructing the five-membered isoxazole ring is the 1,3-dipolar cycloaddition reaction.[4][5][6] This powerful transformation involves the reaction of a nitrile oxide as the 1,3-dipole with an alkyne, which serves as the dipolarophile, to regioselectively form the desired heterocyclic system.[5][7]
This guide provides a comprehensive overview of the core principles, reaction mechanisms, and experimental protocols associated with the synthesis of phenylisoxazoles via this cycloaddition pathway.
The Core Reaction: Mechanism and Regioselectivity
The synthesis of isoxazoles is achieved through a [3+2] cycloaddition, a type of concerted pericyclic reaction where a three-atom π-system (the nitrile oxide) reacts with a two-atom π-system (the alkyne).[5][8] The reaction proceeds through a single, cyclic transition state, leading to the formation of the five-membered isoxazole ring.
Two potential mechanisms have been proposed: a concerted pericyclic pathway and a stepwise mechanism involving a diradical intermediate.[5] However, the concerted mechanism is the most broadly accepted model for this transformation.
Caption: General schematic of the [3+2] cycloaddition reaction.
A key feature of this reaction is its high regioselectivity, particularly with terminal alkynes. The cycloaddition of a benzonitrile oxide with a terminal alkyne like phenylacetylene predominantly yields the 3,5-disubstituted isoxazole isomer.[9][10] This selectivity is governed by both electronic and steric factors, with frontier molecular orbital (FMO) theory often used to predict the favored regioisomer.[11][12] While highly selective, mixtures of regioisomers can occasionally be observed depending on the specific substrates and reaction conditions.[7][13]
In Situ Generation of the Nitrile Oxide Dipole
Nitrile oxides are highly reactive and prone to dimerization to form furoxans, necessitating their generation in situ for cycloaddition reactions.[1][14] For the synthesis of phenylisoxazoles, benzonitrile oxide is the required intermediate, which can be generated from several common precursors.
Common Generation Methods:
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is the most traditional and widely used method. It involves the initial conversion of an aldoxime (e.g., benzaldoxime) to its corresponding hydroximoyl chloride using an electrophilic chlorine source such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[15][16] Subsequent treatment with a non-nucleophilic base, typically triethylamine (Et₃N), eliminates HCl to furnish the nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.[15]
-
Oxidation of Aldoximes: A greener and often more direct approach involves the oxidation of aldoximes.[17] Various oxidizing agents can be employed, including hypervalent iodine compounds, bleach, or a combination of NaCl and Oxone, which avoids the generation of chlorinated intermediates.[10][17][18]
-
Dehydration of Primary Nitro Compounds: Nitrile oxides can also be formed through the dehydration of primary nitroalkanes or α-nitroketones.[4][19] This method can be catalyzed by either acid or base.[4][9]
Caption: Workflow for the in situ generation of benzonitrile oxide.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of phenylisoxazoles, reflecting both classical and modern approaches.
Protocol 1: Classic Synthesis of 3,5-Diphenylisoxazole
This two-step procedure involves the initial formation of the hydroximoyl chloride followed by the base-induced cycloaddition.
-
Step A: Synthesis of Benzhydroximoyl Chloride
-
Dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzhydroximoyl chloride, which can often be used in the next step without further purification.
-
-
Step B: 1,3-Dipolar Cycloaddition
-
Dissolve the crude benzhydroximoyl chloride (1.0 eq) and phenylacetylene (1.1 eq) in a solvent like dichloromethane (DCM) or toluene.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution. The triethylamine acts as a base to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure 3,5-diphenylisoxazole.[20]
-
Protocol 2: One-Pot, Three-Component Synthesis in a Deep Eutectic Solvent (DES)
This environmentally benign protocol starts from an aldehyde and proceeds to the final isoxazole in a single vessel.[21]
-
Prepare the deep eutectic solvent by mixing choline chloride (1.0 eq) and urea (2.0 eq) and heating at 75-80 °C until a clear, homogeneous liquid forms.
-
To 1 mL of the ChCl:urea (1:2) DES, add the starting aldehyde (e.g., benzaldehyde, 2 mmol), hydroxylamine hydrochloride (2 mmol), and sodium hydroxide (2 mmol).
-
Stir the mixture at 50 °C for 1 hour to form the aldoxime in situ.
-
Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for 3 hours to form the hydroximoyl chloride.
-
Add the corresponding alkyne (e.g., phenylacetylene, 2 mmol) and stir for an additional 4 hours at 50 °C.
-
After the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.[21]
Protocol 3: Solvent-Free Mechanochemical Synthesis
This method utilizes ball-milling to achieve the cycloaddition under solvent-free conditions, offering a scalable and green alternative.[1][2]
-
In a stainless-steel milling jar, place the hydroxyimidoyl chloride (e.g., N-hydroxybenzimidoyl chloride, 1.5 eq), the terminal alkyne (1.0 eq), a base such as potassium carbonate, and optionally, a catalyst like Cu/Al₂O₃.[1]
-
Add stainless-steel balls to the jar.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a duration of 10 to 60 minutes.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Upon completion, dissolve the contents of the jar in an organic solvent like dichloromethane.
-
Filter the mixture to remove the base and catalyst.
-
Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,5-isoxazole.
Quantitative Data Summary
The 1,3-dipolar cycloaddition is a high-yielding reaction applicable to a wide range of substrates. The table below summarizes representative yields for the synthesis of phenyl-substituted isoxazoles under various conditions.
| Entry | Nitrile Oxide Source | Dipolarophile | Reagents / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-hydroxybenzimidoyl chloride | Phenylacetylene | K₂CO₃, Cu/Al₂O₃ | Solvent-free (milling) | RT | 0.25 | 92 | [1][2] |
| 2 | N-hydroxybenzimidoyl chloride | 4-Methoxyphenylacetylene | K₂CO₃, Cu/Al₂O₃ | Solvent-free (milling) | RT | 0.25 | 94 | [1][2] |
| 3 | Benzaldoxime | Phenylacetylene | NCS, Et₃N | ChCl:Urea | 50 | 4 | 86 | [21] |
| 4 | Benzaldoxime | 1-Ethynyl-4-fluorobenzene | NCS, Et₃N | ChCl:Urea | 50 | 4 | 85 | [21] |
| 5 | Benzaldoxime | Phenylacetylene | (Diacetoxyiodo)benzene | DCM | RT | 0.2 | 94 | [10] |
| 6 | Benzaldoxime | Ethyl propiolate | (Diacetoxyiodo)benzene | DCM | RT | 0.2 | 96 | [10] |
| 7 | α-Nitroketone | Allylbenzene | p-TsOH | Toluene | 110 | 24 | 90 | [4] |
| 8 | Ethyl 1-allyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | Benzonitrile oxide | CuI (10 mol%) | Toluene | 110 | 6 | 89 | [3] |
Overall Synthetic Pathway
The synthesis of phenylisoxazoles via 1,3-dipolar cycloaddition represents a logical and efficient pathway from simple, commercially available starting materials to a complex heterocyclic core. The overall transformation can be visualized as a multi-step, one-pot sequence or as a series of discrete reactions, depending on the chosen methodology.
Caption: Logical flow from starting materials to the phenylisoxazole product.
Conclusion
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes stands as the cornerstone for phenylisoxazole synthesis. Its operational simplicity, high degree of regioselectivity, and broad substrate scope make it an invaluable tool for medicinal chemists and organic scientists. Modern adaptations, including catalytic systems, one-pot procedures, and the use of green solvents or solvent-free conditions, have further enhanced the efficiency and environmental sustainability of this powerful reaction, ensuring its continued prominence in the synthesis of complex molecular architectures for drug discovery and development.[1][2][5]
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 19. flore.unifi.it [flore.unifi.it]
- 20. 3,5-diphenyloxazole synthesis - chemicalbook [chemicalbook.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide on the Chemical and Physical Properties of 3-Phenylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylisoxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole class, which is recognized for its diverse pharmacological activities. Isoxazole derivatives are integral to many pharmaceutical compounds and are actively studied in drug discovery. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with methodologies for its synthesis and purification.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized below. It is important to note that while some data is experimentally confirmed, other values are predicted and should be considered with appropriate caution.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-phenyl-1,2-oxazole-5-carboxylic acid | [1] |
| CAS Number | 14442-12-7 | [1] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 159-163 °C (lit.) or 178-182 °C (lit.) | [1] |
| Boiling Point | 200 °C (Predicted) | [1] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.23 ± 0.10 (Predicted) | [1] |
Table 2: Solubility
| Solvent | Solubility | Source |
| Methanol | Soluble | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the known spectral characteristics of carboxylic acids and related isoxazole derivatives, the following are expected:
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the isoxazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. The phenyl protons will appear in the aromatic region (typically 7-8 ppm), and their multiplicity will depend on the substitution pattern. The proton on the isoxazole ring is expected to appear as a singlet.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm), the carbons of the isoxazole ring, and the carbons of the phenyl ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid is expected between 1710 and 1760 cm⁻¹.[2][3] Conjugation with the isoxazole ring may shift this absorption to a lower wavenumber.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of water (18 Da) and carbon dioxide (44 Da).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cycloaddition reaction between a nitrile oxide and an alkyne, followed by functional group manipulation. A plausible synthetic route is the reaction of benzaldoxime with a chlorinating agent to form the corresponding hydroximoyl chloride, which then reacts with an appropriate three-carbon acetylenic ester in the presence of a base. The resulting ester is then hydrolyzed to the carboxylic acid.
Step 1: Formation of Benzohydroximoyl Chloride
-
Dissolve benzaldoxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) (1 equivalent) to the solution while stirring.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
The resulting benzohydroximoyl chloride is often used in the next step without further purification.
Step 2: [3+2] Cycloaddition
-
Dissolve ethyl propiolate (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add the solution of benzohydroximoyl chloride from Step 1 to the reaction mixture at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylisoxazole-5-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-phenylisoxazole-5-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The precipitated this compound can be collected by filtration, washed with cold water, and dried.
References
An In-depth Technical Guide to 3-Phenylisoxazole-5-carboxylic Acid: Molecular Structure, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via a [3+2] cycloaddition reaction followed by ester hydrolysis is presented. Furthermore, a logical workflow for its preparation is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Molecular Structure and IUPAC Name
This compound is a heterocyclic organic compound featuring a central isoxazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 5-position.
The definitive IUPAC name for this compound is 3-phenyl-1,2-oxazole-5-carboxylic acid [1].
The molecular structure is as follows:
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| CAS Number | 14442-12-7 | [1] |
| Appearance | Solid | |
| Melting Point | 178-182 °C | |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Complexity | 213 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate via [3+2] Cycloaddition
This procedure is based on the well-established 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The nitrile oxide is generated in situ from the corresponding hydroximoyl chloride, which is in turn derived from benzaldehyde oxime.
-
Materials:
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Ethyl propiolate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve benzaldehyde oxime in dichloromethane (DCM).
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution at 0 °C and stir.
-
Slowly add pyridine to the reaction mixture and continue stirring at 0 °C.
-
To the resulting solution containing the in situ generated benzohydroximoyl chloride, add ethyl propiolate.
-
Slowly add triethylamine (TEA) to the reaction mixture and allow it to warm to room temperature. Stir for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-phenylisoxazole-5-carboxylate.
-
Step 2: Hydrolysis of Ethyl 3-phenylisoxazole-5-carboxylate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base-catalyzed reaction followed by acidification.
-
Materials:
-
Ethyl 3-phenylisoxazole-5-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl 3-phenylisoxazole-5-carboxylate in ethanol.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 2-3 using a hydrochloric acid solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Biological and Medicinal Chemistry Context
While specific biological targets for this compound are not extensively documented in publicly available literature, the isoxazole scaffold is a well-recognized privileged structure in medicinal chemistry. Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
It is important to note that the isomeric compound, 5-phenylisoxazole-3-carboxylic acid, has been investigated for its inhibitory activity against xanthine oxidase, an enzyme involved in gout and other conditions.[2] This suggests that this compound and its derivatives could also be valuable starting points for the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological activity profile of this specific isomer.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its molecular structure, nomenclature, physicochemical properties, and a comprehensive synthesis protocol. The presented information is intended to be a valuable resource for chemists and pharmaceutical scientists working in the field of drug discovery and development. The synthetic route described is robust and can likely be adapted for the preparation of various analogs, paving the way for future structure-activity relationship studies.
References
Spectroscopic data (NMR, HRMS) for 3-Phenylisoxazole-5-carboxylic acid derivatives
An In-depth Technical Guide on the Spectroscopic Data of 3-Phenylisoxazole-5-carboxylic Acid Derivatives
This guide provides a comprehensive overview of the spectroscopic data for this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes detailed tables of NMR and HRMS data, experimental protocols for synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.
Spectroscopic Data
The following tables summarize the key spectroscopic data for a range of this compound derivatives, facilitating comparison and analysis.
Table 1: ¹H NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives
| Compound | Ar-H (ppm) | Isoxazole-H (ppm) | Other Signals (ppm) | Solvent |
| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H) | 6.84 (s, 1H) | CDCl₃ | |
| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (dt, J = 3.9, 2.2 Hz, 2H), 7.73 (d, J = 8.2 Hz, 2H), 7.53–7.39 (m, 3H), 7.28 (d, J = 7.9 Hz, 2H) | 6.77 (s, 1H) | 2.40 (s, 3H, CH₃) | CDCl₃ |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H) | 6.81 (s, 1H) | CDCl₃ | |
| 3-(4-chlorophenyl)-5-phenylisoxazole | 7.85–7.79 (m, 4H), 7.52–7.45 (m, 5H) | 6.80 (s, 1H) | CDCl₃ | |
| 3-(4-bromophenyl)-5-phenylisoxazole | 7.84–7.82 (m, 2H), 7.74 (d, J = 8.5 Hz, 2H), 7.61 (d, J = 8.5 Hz, 2H), 7.51–7.46 (m, 3H) | 6.80 (s, 1H) | CDCl₃ | |
| Ethyl 3-phenylisoxazole-4-carboxylate | 7.79–7.75 (m, 2H), 7.50–7.45 (m, 3H) | 9.01 (s, 1H) | 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | CDCl₃ |
| 4-nitro-3-phenylisoxazole | 7.73–7.65 (m, 2H), 7.58–7.51 (m, 3H) | 9.37 (s, 1H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives
| Compound | Aromatic C (ppm) | Isoxazole C (ppm) | Other Signals (ppm) | Solvent |
| 3,5-diphenylisoxazole | 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | 170.3, 162.9, 97.4 | CDCl₃ | |
| 3-phenyl-5-(p-tolyl)isoxazole | 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6 | 170.5, 162.8, 96.8 | 21.4 (CH₃) | CDCl₃ |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9 | 169.2, 163.0, 97.8 | CDCl₃ | |
| 3-(4-chlorophenyl)-5-phenylisoxazole | 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8 | 170.6, 161.9, 97.2 | CDCl₃ | |
| 3-(4-bromophenyl)-5-phenylisoxazole | 132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3 | 170.7, 162.0, 97.2 | CDCl₃ | |
| Ethyl 3-phenylisoxazole-4-carboxylate | 130.2, 129.5, 128.2, 127.3 | 164.1, 161.3, 113.1 | 160.9 (C=O), 61.1 (CH₂), 14.1 (CH₃) | CDCl₃ |
| 4-nitro-3-phenylisoxazole | 131.3, 129.9, 129.0, 125.6 | 164.0, 156.6, 134.2 | DMSO-d₆ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 3-Phenylisoxazole Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | C₁₈H₁₃N₂O⁺ | [M+H]⁺ | 273.1022 | 273.1027 |
| 3-(8-Bromoquinolin-2-yl)-5-phenylisoxazole | C₁₈H₁₂BrN₂O⁺ | [M+H]⁺ | 351.0133 | 351.0139 |
| 5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole | C₁₈H₁₂BrN₂O⁺ | [M+H]⁺ | 351.0133 | 351.0139 |
| Ethyl 3-phenylisoxazole-4-carboxylate | C₁₂H₁₁NO₃ | [M+H]⁺ | 218.0811 | 218.0810 |
| 1-(3-(4-(trifluoromethyl)phenyl)isoxazol-4-yl)ethan-1-one | C₁₂H₈F₃NO₂ | [M+H]⁺ | 256.0579 | 256.0565 |
Experimental Protocols
General Synthesis of this compound Derivatives
A common route for the synthesis of this compound involves the reaction of a chalcone with hydroxylamine hydrochloride. The resulting isoxazole can then be further modified. For instance, the carboxylic acid can be esterified or converted to an amide.
A general procedure is as follows:
-
Chalcone Synthesis: An appropriate aromatic aldehyde is reacted with an aromatic ketone in an aqueous alcoholic solution containing a base (e.g., NaOH or KOH) to form the corresponding chalcone.
-
Isoxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride and a base such as sodium acetate in a suitable solvent like ethanol. This cyclization reaction forms the isoxazole ring.
-
Hydrolysis (for carboxylic acid): If the starting materials lead to an ester, hydrolysis under acidic or basic conditions can yield the desired carboxylic acid. For example, ethyl 5-phenyl-3-isoxazolecarboxylate can be hydrolyzed to 5-phenylisoxazole-3-carboxylic acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[1]
High-Resolution Mass Spectrometry (HRMS): HRMS data is generally acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to determine the accurate mass and confirm the elemental composition of the synthesized compounds.[1]
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for various biological activities, including xanthine oxidase inhibition and antibacterial effects.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Overproduction of uric acid can lead to hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase.[3] The mechanism of inhibition is often a mixed-type, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4]
Caption: Inhibition of Xanthine Oxidase by 3-phenylisoxazole derivatives.
Antibacterial Activity
Isoxazole derivatives are known to possess antibacterial properties.[5] The mechanism of action can vary, but they often target essential bacterial processes. These can include the inhibition of protein synthesis, disruption of metabolic pathways, or interference with cell wall or membrane integrity.[5] Bacteriostatic agents typically inhibit bacterial growth by targeting processes like protein synthesis, while bactericidal agents lead to cell death, often by disrupting the cell wall or membrane.[5]
Caption: Potential antibacterial mechanisms of isoxazole derivatives.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound derivatives is a systematic process from starting materials to final analysis.
Caption: General workflow for synthesis and characterization.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
Initial biological activity screening of 3-phenylisoxazole compounds
An In-depth Technical Guide to the Initial Biological Activity Screening of 3-Phenylisoxazole Compounds
Introduction
The 3-phenylisoxazole scaffold is a prominent five-membered heterocyclic motif in medicinal chemistry, recognized for its synthetic accessibility and broad range of pharmacological activities.[1][2] This structural core is present in several therapeutic agents and serves as a versatile template for the design and development of novel drug candidates.[2][3] The inherent biological activities of isoxazole derivatives span antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive overview of the initial screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visual workflows for researchers and drug development professionals.
Antimicrobial Activity
Derivatives of 3-phenylisoxazole have been investigated for their potential to combat various microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Screening for antimicrobial activity is a critical first step in identifying new agents to address the growing challenge of antimicrobial resistance.[7]
Data Presentation: Antibacterial Activity of 3-Phenylisoxazole Derivatives
The following table summarizes the antibacterial activity of selected 4-nitro-3-phenylisoxazole compounds against plant pathogenic bacteria.
| Compound ID | Target Organism | EC50 (μg/mL) | Reference Standard (Bismerthiazol EC50) |
| 5o | Xanthomonas oryzae (Xoo) | 21.3 | 89.7 μg/mL |
| 5p | Xanthomonas oryzae (Xoo) | 19.5 | 89.7 μg/mL |
| 5q | Xanthomonas oryzae (Xoo) | 33.1 | 89.7 μg/mL |
| 5o | Pseudomonas syringae (Psa) | 35.6 | 95.4 μg/mL |
| 5p | Pseudomonas syringae (Psa) | 31.2 | 95.4 μg/mL |
| 5q | Pseudomonas syringae (Psa) | 48.9 | 95.4 μg/mL |
| 5o | Xanthomonas axonopodis (Xac) | 25.8 | 101.3 μg/mL |
| 5p | Xanthomonas axonopodis (Xac) | 22.4 | 101.3 μg/mL |
| 5q | Xanthomonas axonopodis (Xac) | 41.2 | 101.3 μg/mL |
| Data sourced from studies on polysubstituted phenylisoxazoles.[4][8] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and efficient technique for preliminary screening of antimicrobial activity.[7][9][10]
-
Media Preparation : Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify in a laminar flow hood.[2][9]
-
Inoculum Preparation : Grow the test microorganism in a suitable broth medium for 18-24 hours. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard to ensure a standardized inoculum size.[9]
-
Plate Inoculation : Using a sterile cotton swab, spread the prepared microbial inoculum evenly over the entire surface of the agar plate to create a bacterial or fungal lawn. This is often done by rotating the plate 60 degrees between streaks.[9][11]
-
Well Creation : Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plate using a sterile cork borer or a micropipette tip.[7][11]
-
Compound Application : Carefully add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a designated well.[7] Use a known antibiotic as a positive control and the solvent (e.g., 10% DMSO) as a negative control in separate wells.[7][9]
-
Incubation : Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) to permit the diffusion of the compound into the agar.[7] Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.[7][9]
-
Data Collection : After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).[9] The size of the zone is proportional to the antimicrobial activity of the compound.
Caption: A flowchart of the agar well diffusion method.
Anticancer Activity
The isoxazole ring is a key feature in many compounds designed as potential anticancer agents.[3][12][13] Initial screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines.[12]
Data Presentation: Antiproliferative Activity of Isoxazole Derivatives
The following table shows the pro-apoptotic activity of selected isoxazole derivatives on the human erythroleukemic K562 cell line.
| Compound ID | Concentration | Apoptotic Cells (%) |
| 4 | 100 nM | 80.10 |
| 7 | 10 µM | >50 |
| 8 | 10 µM | 90.60 |
| 9 | 200 µM | >50 |
| 11 | 200 µM | 88.50 |
| Data sourced from a study on the pro-apoptotic activity of novel synthetic isoxazole derivatives.[14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15] It measures the metabolic activity of cells, where living cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15]
-
Cell Seeding : Plate cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight (for adherent cells) to allow for attachment.[16][17]
-
Compound Treatment : Treat the cells with various concentrations of the 3-phenylisoxazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[16][18]
-
Incubation : Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ incubator.[16][19]
-
MTT Addition : After the treatment period, add MTT solution (typically 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[16][17] During this time, mitochondrial enzymes in viable cells will convert the MTT to purple formazan crystals.[15]
-
Solubilization : Carefully remove the culture medium and add a solubilizing agent, such as DMSO (e.g., 100 µL), to each well to dissolve the formazan crystals.[15][16] For suspension cells, this step may be modified to avoid cell loss.
-
Absorbance Measurement : Shake the plate gently for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[15][16]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.
Caption: A procedural flowchart for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents a priority. Isoxazole derivatives have shown promise in this area by modulating key inflammatory pathways.[20][21] Initial screening often involves cell-based assays that measure the inhibition of pro-inflammatory mediators.[16][22]
Data Presentation: Anti-inflammatory Effects of a Dihydroisoxazole Derivative
The table below illustrates the inhibitory effect of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) on cytokine release from LPS-stimulated macrophages.
| Compound | Concentration | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| DIC | 10 µM | ~50% | ~40% |
| DIC | 30 µM | ~35% | ~25% |
| DIC | 100 µM | ~25% | ~20% |
| Data derived from a study on a novel anti-inflammatory isoxazole drug candidate.[20][21] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
A common in vitro assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[16][22] NO is a key pro-inflammatory mediator, and its production is quantified by measuring its stable metabolite, nitrite, using the Griess assay.[22]
-
Cell Seeding : Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[22]
-
Compound Pre-treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control.[22]
-
LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group. Incubate for 24 hours.[16][22]
-
Supernatant Collection : After incubation, collect the cell culture supernatant from each well.[22]
-
Griess Reaction :
-
Absorbance Measurement : Measure the absorbance at 540-550 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.[16]
-
Data Analysis : Quantify the nitrite concentration using a sodium nitrite standard curve.[22] Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed effects are not due to cell death.[16]
Caption: Inhibition of NF-κB signaling is a key anti-inflammatory mechanism.
Antiviral Activity
The development of new antiviral agents is essential for managing viral infections.[23] Several isoxazole derivatives have been synthesized and evaluated for their activity against a range of viruses, including rhinoviruses and picornaviruses.[24][25]
Data Presentation: Antirhinovirus Activity of Phenylisoxazoles
The table below summarizes the in vitro activity of a 2,6-disubstituted phenylisoxazole analog against various rhinovirus serotypes.
| Compound ID | Virus Target | MIC80 (µM) |
| 15 (2,6-dichloro analog) | Rhinoviruses (multiple serotypes) | 0.3 |
| 15 (2,6-dichloro analog) | Enteroviruses (several) | Effective |
| Data sourced from structure-activity studies of disubstituted phenylisoxazoles.[25] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
A common method for initial antiviral screening is the cytopathic effect (CPE) inhibition assay.[26] This assay measures the ability of a compound to protect host cells from virus-induced damage and death.
-
Cell Culture : Seed a suitable host cell line (e.g., Vero-E6, HeLa) in a 96-well plate and grow to form a confluent monolayer.[24]
-
Compound and Virus Preparation : Prepare serial dilutions of the test compounds. In parallel, prepare a stock of the target virus with a known titer.
-
Infection and Treatment :
-
Remove the growth medium from the cell monolayer.
-
Add the virus inoculum to the cells, often pre-mixed with the test compound dilutions. Alternatively, cells can be pre-treated with the compound before the virus is added.[27]
-
Include controls: uninfected cells (cell control), infected untreated cells (virus control), and a known antiviral drug (positive control).[27]
-
-
Incubation : Incubate the plates at 37°C for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).[26]
-
CPE Assessment : The extent of CPE can be assessed visually using a microscope. For quantitative analysis, cell viability is measured using an assay like MTT or CellTiter-Glo, which quantifies ATP from living cells.[15][26]
-
Data Analysis : The antiviral activity is determined by the concentration of the compound that inhibits the virus-induced CPE by 50% (EC50). A parallel cytotoxicity assay on uninfected cells is essential to determine the compound's 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.[27]
Caption: A high-level overview of an in vitro antiviral screening process.
References
- 1. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. espublisher.com [espublisher.com]
- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One [journals.plos.org]
- 21. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Illuminating the Solid State: A Technical Guide to the Crystal Structure of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural features contribute to a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Understanding the three-dimensional arrangement of atoms within the crystal lattice of isoxazole derivatives is paramount for rational drug design, as the solid-state conformation directly influences key pharmaceutical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal structure of isoxazole derivatives, summarizing key crystallographic data and detailing the experimental protocols for their determination.
Crystallographic Data of Isoxazole Derivatives
The crystal structures of numerous isoxazole derivatives have been elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular conformation in the solid state. The following tables summarize key crystallographic parameters for a selection of recently reported isoxazole derivatives, offering a comparative overview of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate | C₂₅H₂₀N₄O₅ | Monoclinic | P2₁/c | 11.9936(3) | 13.9638(3) | 11.5126(4) | 90 | [4] |
| 4-((3,4-dichlorophenyl)amino)-N'-(5-methylisoxazol-3-yl)pyrimidine-5-carboxamide | C₁₅H₁₁Cl₂N₅O₂ | Monoclinic | P2₁/n | 7.845(2) | 13.987(4) | 14.248(4) | 98.45(3) | |
| A new isoxazole derivative | C₁₈H₂₇N₃O₄ | Monoclinic | P2₁/n | 9.7331(1) | - | - | - | [5] |
Note: This table presents a selection of available data. The crystallographic parameters for a vast number of isoxazole derivatives have been deposited in crystallographic databases.
Key Structural Features and Intermolecular Interactions
The crystal packing of isoxazole derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions play a crucial role in determining the overall supramolecular architecture and influencing the physicochemical properties of the solid form.
For instance, in the crystal structure of certain isoxazole derivatives, intermolecular hydrogen bonds of the C-H···O type are observed, contributing to the formation of layered structures. The planarity of the isoxazole ring, often coupled with attached aromatic systems, facilitates π-π stacking interactions, further stabilizing the crystal lattice.
Experimental Protocols
The determination of the crystal structure of isoxazole derivatives involves a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.
Synthesis of Isoxazole Derivatives
A common and versatile method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[6] Another widely employed route involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[7] Microwave-assisted synthesis has also emerged as an efficient method, often leading to higher yields and shorter reaction times.[1]
The following diagram illustrates a generalized workflow for the synthesis and crystallization of isoxazole derivatives.
Caption: A typical experimental workflow for obtaining single crystals of isoxazole derivatives.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate model of the atomic arrangement. The structures are often confirmed by spectroscopic methods such as FT-IR, NMR, and mass spectrometry.[8]
The following diagram outlines the key steps in determining the crystal structure of a compound using single-crystal X-ray diffraction.
Caption: The workflow for determining a crystal structure via X-ray diffraction.
Signaling Pathways and Drug Development
The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors, thereby modulating signaling pathways involved in disease progression. For example, some isoxazole derivatives have been investigated as inhibitors of cytochrome P450 (CYP450) enzymes, which play a crucial role in drug metabolism and the development of cancer.[9][10][11] Molecular docking studies are often employed to predict the binding modes of these derivatives within the active sites of target proteins.[9][11]
The diagram below illustrates a simplified conceptual relationship between the crystal structure of an isoxazole derivative and its potential as a drug candidate.
Caption: The central role of crystal structure in the drug discovery pipeline.
Conclusion
The crystallographic investigation of isoxazole derivatives provides invaluable insights into their solid-state properties and serves as a cornerstone for rational drug design. The data and protocols summarized in this guide highlight the importance of a multidisciplinary approach, combining organic synthesis, single-crystal X-ray diffraction, and computational modeling, to unlock the full therapeutic potential of this versatile class of heterocyclic compounds. As synthetic methodologies and analytical techniques continue to advance, the exploration of the vast chemical space of isoxazole derivatives promises to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Medicinal Chemistry of 3-Phenylisoxazole-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylisoxazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides an in-depth exploration of its derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.
Core Synthetic Strategies
The derivatization of this compound primarily targets the carboxylic acid moiety, enabling the synthesis of a variety of esters, amides, and hydrazides. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
A general synthetic workflow for creating these derivatives begins with the synthesis of the core this compound, which can then be activated and coupled with various nucleophiles.
Caption: General synthetic workflow for derivatization.
Anticancer Activity: Targeting Histone Deacetylases
A significant area of investigation for this compound derivatives has been in the development of anticancer agents, particularly as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.
A series of 3-phenylisoxazole-based hydroxamic acid derivatives have been synthesized and evaluated for their ability to inhibit HDAC1. The general structure involves linking the 3-phenylisoxazole-5-carboxamide core to a zinc-binding group (hydroxamic acid) via a flexible linker.
Quantitative Analysis of Anticancer Activity
The antiproliferative activity of these compounds has been assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined using the MTT assay. The data reveals that certain derivatives exhibit potent and selective anticancer activity.
| Compound ID | Linker (n) | R Group | IC50 (μM) vs. PC3 Cells[1][2] | IC50 (μM) vs. WPMY-1 (Normal) Cells[1][2] |
| 10 | 3 | H | 9.18 ± 0.96 | > 40 |
| 17 | 4 | H | 5.82 ± 0.76 | > 40 |
Data is presented as mean ± standard deviation from three independent experiments.
Structure-Activity Relationship (SAR) Insights:
-
Linker Length: The length of the alkyl linker between the isoxazole core and the hydroxamic acid has a significant impact on HDAC1 inhibitory activity, with a butyl linker (n=4) demonstrating the highest potency. The relative order of activity is butyl > propyl > ethyl > methyl.[1][2]
-
Substituents on the Phenyl Ring: The substitution pattern on the 3-phenyl ring is well-tolerated, suggesting this position can be modified to optimize other properties without compromising HDAC1 inhibition.[1][2]
-
Selectivity: Notably, compounds 10 and 17 displayed significant cytotoxicity towards the prostate cancer cell line PC3 while showing minimal toxicity to the normal prostate cell line WPMY-1, indicating a favorable therapeutic window.[1][2]
Potential Mechanism of Action and Signaling Pathways
The primary mechanism of action for these anticancer derivatives is the inhibition of HDAC1. By inhibiting this enzyme, these compounds can lead to an accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Molecular docking studies have suggested that these derivatives can effectively occupy the active pocket of HDAC1. The hydroxamic acid moiety acts as the zinc-binding group, chelating the zinc ion in the catalytic site of the enzyme, which is a critical interaction for inhibition.
While the direct target is HDAC1, the downstream effects can impact major cancer-related signaling pathways. The PI3K/Akt and NF-κB signaling pathways are often dysregulated in cancer and are involved in cell survival, proliferation, and inflammation. Inhibition of HDACs can indirectly modulate these pathways, although direct evidence for this modulation by this compound derivatives is still an active area of research.
Caption: Mechanism of action via HDAC1 inhibition.
Other Potential Therapeutic Applications
While the anticancer properties of this compound derivatives are a primary focus, this scaffold has also been explored for other therapeutic targets, including xanthine oxidase and inflammatory pathways.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Although quantitative data for this compound derivatives is limited, the isomeric 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent xanthine oxidase inhibitory activity, suggesting that the 3,5-disubstituted isoxazole scaffold is a promising starting point for the design of new non-purine xanthine oxidase inhibitors.[3]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The ability of compounds to inhibit the production of pro-inflammatory mediators is a key indicator of their anti-inflammatory potential. While specific IC50 values for this compound derivatives are not yet widely reported, the isoxazole nucleus is present in several known anti-inflammatory drugs. Evaluation of these derivatives in assays measuring the inhibition of cyclooxygenase (COX) enzymes or the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages would be a logical next step in exploring their anti-inflammatory potential.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of new chemical entities.
Synthesis of Methyl 3-phenylisoxazole-5-carboxylate[4]
This protocol details the esterification of this compound to its corresponding methyl ester.
-
Acid Chloride Formation: Dissolve this compound (10 mmol, 1.95 g) in 100 ml of dichloromethane.
-
Cool the solution in an ice bath and stir for 20 minutes.
-
Add thionyl chloride (12 mmol, 1.43 g) dropwise.
-
Remove the solvent under reduced pressure. The resulting crude acid chloride is used in the next step without further purification.
-
Esterification: Add methanol (20 mmol, 0.64 g) to the crude acid chloride.
-
Stir the mixture for 6 hours at room temperature.
-
The resulting residue is purified to yield the final product as a white solid (1.54 g, 76% yield).
Synthesis of 3-Phenylisoxazole-5-carbohydrazide (General Procedure)
This protocol outlines a general method for the synthesis of hydrazides from the corresponding ester.
-
Dissolve the methyl or ethyl ester of this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford the desired carbohydrazide.
In Vitro Anticancer Screening: MTT Assay Protocol[4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., PC3) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of new therapeutic agents. Derivatives of this core have demonstrated significant potential as anticancer agents through the inhibition of HDAC1, with promising selectivity for cancer cells over normal cells.
Future research in this area should focus on:
-
Expansion of Biological Screening: Systematically evaluating derivatives against a broader panel of cancer cell lines and other therapeutic targets, such as xanthine oxidase and key inflammatory enzymes, to uncover new activities.
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms and identifying the specific signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide further optimization for in vivo efficacy.
-
Structural Optimization: Utilizing structure-based drug design and traditional medicinal chemistry approaches to enhance potency, selectivity, and drug-like properties.
By leveraging the synthetic tractability and demonstrated biological potential of the this compound core, researchers are well-positioned to discover and develop novel and effective medicines for a range of human diseases.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Novel 3-Phenylisoxazole-5-carboxamide Derivatives: A Technical Guide
The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, the 3-phenylisoxazole-5-carboxamide core has emerged as a particularly fruitful template for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, intended for researchers, scientists, and professionals in drug development.
General Synthesis Strategies
The construction of 3-phenylisoxazole-5-carboxamide derivatives typically involves a multi-step synthetic sequence. A common and versatile approach begins with the Claisen condensation of a substituted acetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the core ethyl 5-phenylisoxazole-3-carboxylate. Subsequent hydrolysis of the ester furnishes the corresponding carboxylic acid, which serves as a key precursor for the final amide coupling step. The carboxylic acid is activated and reacted with a variety of substituted anilines or other amines to generate the target carboxamide derivatives.
A generalized workflow for the synthesis is depicted below.
Caption: General synthetic workflow for 3-phenylisoxazole-5-carboxamide derivatives.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of the 3-phenylisoxazole-5-carboxamide scaffold have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The modular nature of the synthesis allows for systematic modification of both the phenyl ring and the carboxamide substituent, enabling detailed structure-activity relationship (SAR) studies.
Anticancer Activity
Numerous studies have highlighted the potential of these compounds as antiproliferative agents against various cancer cell lines. The substituents on the N-phenyl ring of the carboxamide moiety play a crucial role in determining the cytotoxic potency.
| Compound | R (N-phenyl substituent) | B16-F1 IC₅₀ (µM) | Colo205 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | Ref |
| 2a | 4-OCH₃ | 0.81 ± 0.05 | > 100 | 1.13 ± 0.09 | 0.94 ± 0.01 | [1] |
| 2b | 3-CF₃ | 0.11 ± 0.01 | 1.12 ± 0.01 | 0.23 ± 0.01 | 0.19 ± 0.01 | [1] |
| 2c | 4-(2-methoxyphenoxy) | 0.15 ± 0.01 | 0.91 ± 0.01 | 0.19 ± 0.01 | 0.15 ± 0.01 | [1] |
| 2d | 4-SCH₃ | 0.21 ± 0.01 | 1.01 ± 0.01 | 0.29 ± 0.01 | 0.23 ± 0.01 | [1] |
| 2e | 3,4-di-OCH₃ | 0.079 ± 0.01 | 0.11 ± 0.01 | 0.091 ± 0.01 | 0.081 ± 0.01 | [1] |
| 5-FU | (Control) | 0.51 ± 0.03 | 0.49 ± 0.01 | 0.53 ± 0.02 | 0.48 ± 0.01 | [1] |
| Dox | (Control) | 0.056 ± 0.01 | 0.061 ± 0.01 | 0.059 ± 0.01 | 0.063 ± 0.01 | [1] |
As shown in the table, substitutions on the N-phenyl ring significantly impact anticancer activity. For instance, compound 2e , with 3,4-dimethoxy substituents, demonstrated potent activity against the B16-F1 melanoma cell line, with an IC₅₀ value very close to that of the standard drug Doxorubicin[1]. This suggests that electron-donating groups at the meta and para positions of the N-phenyl ring may be favorable for activity.
Cyclooxygenase (COX) Inhibition
Certain 3-phenylisoxazole-5-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The SAR in this context reveals that specific substitution patterns can confer high potency and selectivity for COX-2 over COX-1.
| Compound | R¹ (Phenyl Ring) | R² (N-Phenyl Ring) | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) | Ref |
| A8 | 4-F | 3,4-di-OCH₃ | 140 | 110 | 1.27 | [2] |
| A9 | 4-F | 3,5-di-OCH₃ | 120 | 110 | 1.09 | [2] |
| A13 | 4-Cl | 3,4-di-OCH₃ | 64 | 13 | 4.63 | [2] |
| Ketoprofen | (Control) | - | 130 | 180 | 0.72 | [2] |
| Celecoxib | (Control) | - | 1900 | 15 | 126.67 | [2] |
The data indicates that compound A13 , featuring a 4-chloro substituent on the core phenyl ring and a 3,4-dimethoxy substitution on the N-phenyl amide ring, is the most potent and selective inhibitor of the series, with a COX-2 IC₅₀ of 13 nM and a selectivity ratio of 4.63[2]. Molecular docking studies suggest that the 3,4-dimethoxy substitution on the N-phenyl ring, combined with the chloro atom, allows the molecule to fit optimally into the secondary binding pocket of the COX-2 enzyme[2].
Caption: Inhibition of the COX pathway by 3-phenylisoxazole-5-carboxamide derivatives.
Other Biological Activities
This chemical class has also shown promise in other therapeutic areas:
-
Antitubercular Activity: Phenylisoxazole derivatives linked to an isonicotinylhydrazone moiety exhibited moderate activity against Mycobacterium tuberculosis H37Rv strains[3].
-
Mitochondrial Permeability Transition Pore (mtPTP) Inhibition: Diarylisoxazole-3-carboxamides have been developed as potent, picomolar inhibitors of the mtPTP, a potential target for pathologies like muscular dystrophies[4][5].
-
Xanthine Oxidase Inhibition: Several 5-phenylisoxazole-3-carboxylic acid derivatives showed micromolar to submicromolar inhibitory activity against xanthine oxidase, an enzyme implicated in gout[6].
Experimental Protocols
General Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamides (e.g., Compounds 2a-2f)[1]
-
Activation: Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add N,N'-dimethylaminopyridine (DMAP) (0.2 eq) and N'-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI or EDC) (1.1 eq).
-
Stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Amide Coupling: Add the appropriate substituted aniline derivative (1.05 eq) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane:ethyl acetate) to afford the pure carboxamide derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro COX Inhibition Assay[2]
-
Assay Kit: Utilize a commercially available in vitro COX inhibition assay kit (e.g., from Cayman Chemical, No. 701050).
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., A1-A14) and controls (Ketoprofen, Celecoxib) in a suitable solvent like DMSO.
-
Assay Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective enzyme (ovine COX-1 or human recombinant COX-2) with a heme cofactor in a reaction buffer.
-
Add the test compounds at various concentrations to the enzyme mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid (substrate).
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Detection: Stop the reaction and measure the production of prostaglandin F2α (PG F2α) using an enzyme immunoassay (EIA) method, typically by measuring absorbance at a specific wavelength (e.g., 415 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a solvent control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Perspectives
The 3-phenylisoxazole-5-carboxamide scaffold is a versatile and privileged structure in modern drug discovery. The synthetic accessibility and modular design allow for extensive exploration of the chemical space, leading to the identification of potent and selective agents against a variety of biological targets. Current research has successfully identified derivatives with significant anticancer and anti-inflammatory properties[1][2]. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to advance them toward clinical development. Furthermore, exploring novel substitutions and hybrid molecules incorporating this core may uncover new therapeutic applications, solidifying the importance of the 3-phenylisoxazole-5-carboxamide framework in medicinal chemistry.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The phenylisoxazole scaffold, in particular, is a key pharmacophore in several clinically used drugs and a common motif in drug discovery programs. Traditional methods for the synthesis of these compounds often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as rapid heating, enhanced reaction rates, improved yields, and cleaner reaction profiles.[1][2] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of phenylisoxazole derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several benefits over conventional heating methods for the synthesis of phenylisoxazole derivatives:
-
Accelerated Reaction Times: Reactions that typically take hours to complete can often be accomplished in minutes.[3]
-
Increased Yields: Microwave heating can lead to higher product yields by minimizing the formation of byproducts.[2][3]
-
Improved Purity: The rapid and uniform heating often results in cleaner reactions with fewer side products.[1]
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly "green chemistry" approach due to its reduced energy consumption and often solvent-free conditions.[2]
-
Enhanced Reaction Control: Precise control over temperature and pressure allows for better reproducibility.
Synthetic Strategies
Two primary microwave-assisted methods for the synthesis of phenylisoxazole derivatives are highlighted in this document:
-
Synthesis via 1,3-Dipolar Cycloaddition: This method involves the reaction of an in situ generated nitrile oxide with an alkyne.[4][5] It is a versatile and efficient route for the preparation of 3,5-disubstituted isoxazoles.[5]
-
Synthesis from Chalcones: This approach utilizes α,β-unsaturated ketones (chalcones) as precursors, which react with hydroxylamine hydrochloride under microwave irradiation to form the isoxazole ring.[1][2]
Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes a metal-free, one-pot synthesis of phenylisoxazole derivatives.
Experimental Workflow
References
Application Note: Protocols for Amide Coupling Using 3-Phenylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with a significant number of pharmaceuticals incorporating this functional group. The isoxazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This application note provides detailed protocols for the synthesis of amides derived from 3-phenylisoxazole-5-carboxylic acid, a key building block for novel therapeutic agents. Two robust methods are presented: a direct coupling approach using the modern coupling reagent HATU, and a classical two-step method involving the formation of an acyl chloride intermediate.
Data Presentation: Comparison of Amide Coupling Methods
The choice of coupling method can significantly impact reaction efficiency, yield, and substrate scope. Below is a summary of typical conditions and expected yields for the two primary methods of amide bond formation from a carboxylic acid. The data is compiled from literature precedents on similar substrates.
| Coupling Method | Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| HATU-Mediated Coupling | HATU, DIPEA (or TEA) | DMF, ACN, or DCM | 0 to RT | 2 - 18 | 60 - 90 |
| Acyl Chloride Method | SOCl₂ or (COCl)₂ | DCM or Toluene | 0 to Reflux | 1 - 6 | 70 - 95 |
Experimental Protocols
Protocol 1: Direct Amide Coupling using HATU
This protocol details the direct formation of an amide bond between this compound and a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) or TEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF (or DCM) and add it to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Two-Step Amide Coupling via Acyl Chloride Formation
This protocol describes the conversion of this compound to its corresponding acyl chloride, followed by reaction with an amine to form the amide.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for work-up and purification
Procedure:
Step 1: Formation of 3-Phenylisoxazole-5-carbonyl chloride
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or gently reflux until the evolution of gas ceases. Monitor the reaction by observing the dissolution of the starting material.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.[1]
Step 2: Amide Formation
-
Dissolve the crude 3-phenylisoxazole-5-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or pyridine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Visualizations
The following diagrams illustrate the general workflows for the described amide coupling protocols.
References
Application Notes: 3-Phenylisoxazole-5-carboxylic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Phenylisoxazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid isoxazole core, substituted with a phenyl group, provides a stable and tunable platform for developing novel compounds. The carboxylic acid moiety at the 5-position serves as a key functional handle for a variety of chemical transformations, most notably amide bond formation, which is one of the most frequently utilized reactions in drug discovery.[1][2] Furthermore, the isoxazole ring itself can undergo rearrangement and transformation reactions to yield other important heterocyclic systems, such as pyrazoles.[3][4][5][6]
These application notes provide detailed protocols for two primary synthetic strategies using this building block:
-
Synthesis of Novel Amide Derivatives: Leveraging the carboxylic acid for amide coupling to explore new chemical space for biologically active molecules.
-
Isoxazole to Pyrazole Ring Transformation: A more complex synthesis demonstrating the utility of the isoxazole core as a precursor to other valuable heterocycles.
Application 1: Synthesis of 3-Phenylisoxazole-5-carboxamides via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. By coupling this compound with a diverse library of primary and secondary amines, researchers can generate large arrays of novel compounds for structure-activity relationship (SAR) studies. Derivatives of isoxazole-carboxamides have been investigated for various biological activities, including antimicrobial and enzyme inhibitory properties.[7] The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and effective method for amide synthesis.[8]
Experimental Workflow Diagram
Caption: General workflow for amide synthesis.
Detailed Experimental Protocol: Synthesis of N-benzyl-3-phenylisoxazole-5-carboxamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HOBt (1.5 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add EDC (1.5 eq) to the reaction mixture. Stir for 20 minutes at 0°C.
-
Add benzylamine (1.1 eq) dropwise to the mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-benzyl-3-phenylisoxazole-5-carboxamide.
Data Summary: Representative 3-Phenylisoxazole-5-carboxamides
| Compound ID | Amine Used | Yield (%) | Melting Point (°C) | Appearance |
| 1a | Benzylamine | 85 | 148-150 | White Solid |
| 1b | 4-Fluoroaniline | 78 | 165-167 | Off-white Powder |
| 1c | Morpholine | 91 | 132-134 | Crystalline Solid |
| 1d | Piperidine | 88 | 110-112 | Pale Yellow Solid |
Application 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid via Ring Transformation
The isoxazole ring can serve as a synthon for other five-membered heterocycles. A notable transformation is its conversion to a pyrazole ring.[3][5] This reaction typically proceeds via reductive cleavage of the weak N-O bond, followed by condensation with a hydrazine derivative. This protocol outlines a potential pathway for transforming this compound into a pyrazole derivative.
Detailed Experimental Protocol: Isoxazole to Pyrazole Transformation
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (catalytic amount) or alternative reducing agent like Mo(CO)₆
-
Hydrazine hydrate or Phenylhydrazine (1.2 eq)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 1M
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
pH meter or pH paper
Procedure:
-
Reductive Cleavage: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney Nickel (handle with care under an inert atmosphere).
-
Hydrogenate the mixture (e.g., using a balloon filled with H₂ gas or a Parr hydrogenator) at room temperature until TLC indicates the disappearance of the starting material. This step opens the isoxazole ring to form an intermediate β-enaminoketone.
-
Cyclization: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add phenylhydrazine (1.2 eq).
-
Add a few drops of concentrated HCl as a catalyst and heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate the solvent using a rotary evaporator.
-
Redissolve the residue in water and adjust the pH to ~2-3 with 1M NaOH to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.
Data Summary: Pyrazole Product
| Compound ID | Product Name | Yield (%) | Melting Point (°C) | Appearance |
| 2a | 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | 65 | 215-218 | White to tan powder |
Biological Relevance & Potential Application in Drug Discovery
Many nitrogen-containing heterocyclic compounds, including those derived from isoxazole and pyrazole scaffolds, are known to be potent inhibitors of protein kinases.[9] Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. One such target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell adhesion, proliferation, and survival.[10] Inhibition of FAK is a promising therapeutic strategy.[10] The synthesized carboxamide or pyrazole derivatives from this compound could be screened for activity against FAK.
Hypothetical FAK Signaling Pathway and Inhibition
Caption: Inhibition of the FAK signaling pathway.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Straightforward transformation of isoxazoles into pyrazoles: renewed and improved | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.dk]
- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Application of 3-Phenylisoxazole-5-carboxylic Acid in the Development of Anti-Trypanosoma cruzi Agents
Application Notes and Protocols for Researchers in Drug Development
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1][2][3] The current therapeutic options, benznidazole and nifurtimox, are fraught with limitations, including significant side effects and variable efficacy, particularly in the chronic phase of the disease.[1][2][4][5] This underscores the urgent need for novel, safer, and more effective chemotherapeutic agents. In this context, heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a promising avenue for the development of new anti-Trypanosoma cruzi agents. 3-Phenylisoxazole-5-carboxylic acid serves as a key building block in the synthesis of more complex molecules with demonstrated activity against T. cruzi. This document provides detailed application notes and protocols based on the use of this scaffold in the development of potential anti-Chagasic drugs.
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 3-phenyl-1,2-oxazole-5-carboxylic acid |
| CAS Number | 14442-12-7 |
Application in Synthesis of Anti-Trypanosoma cruzi Agents
This compound is primarily utilized as a starting material for the synthesis of more elaborate compounds, such as 1H-indole-2-carboxamides, which have shown activity against the intracellular amastigote forms of T. cruzi.[1][2]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 1H-indole-2-carboxamide derivatives using this compound.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Plant Terpenoids as Hit Compounds against Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide (Weinreb amide): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide, a Weinreb amide derivative of significant interest in medicinal chemistry and organic synthesis. Two primary synthetic routes are presented: a direct coupling method from 3-phenylisoxazole-5-carboxylic acid and a two-step procedure involving the formation of an acyl chloride intermediate. These protocols are designed to be readily implemented in a laboratory setting, offering reliable methods for the preparation of this versatile building block.
Introduction
Weinreb amides, or N-methoxy-N-methylamides, are valuable intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The isoxazole moiety is a prominent scaffold in numerous biologically active compounds. The combination of these two functionalities in N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide makes it a crucial precursor for the synthesis of complex molecules in drug discovery and development. This document outlines robust and reproducible methods for its preparation.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide.
| Parameter | Method 1: Direct EDC/HOBt Coupling | Method 2: Acyl Chloride Formation |
| Starting Material | This compound | This compound |
| Key Reagents | EDC, HOBt, DIPEA, N,O-dimethylhydroxylamine HCl | Oxalyl chloride, DMF (cat.), N,O-dimethylhydroxylamine HCl, Pyridine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours (acyl chloride), 2-6 hours (amide formation) |
| Typical Yield | 75-85% | 80-90% |
| Purification | Column Chromatography | Aqueous Work-up & Column Chromatography |
Experimental Protocols
Protocol 1: Direct Coupling using EDC and HOBt
This method facilitates the direct formation of the Weinreb amide from the corresponding carboxylic acid, offering a convenient one-pot procedure.
Materials:
-
This compound
-
N,O-dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide.
Protocol 2: Two-Step Synthesis via Acyl Chloride Intermediate
This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with N,O-dimethylhydroxylamine.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 2a: Synthesis of 3-Phenylisoxazole-5-carbonyl chloride
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.5 eq) to the suspension at room temperature. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-phenylisoxazole-5-carbonyl chloride, which can be used in the next step without further purification.
Step 2b: Synthesis of N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide
-
Dissolve the crude 3-phenylisoxazole-5-carbonyl chloride from the previous step in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add pyridine (2.5 eq).
-
Slowly add the solution of N,O-dimethylhydroxylamine to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with ice-water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide.
Mandatory Visualization
Caption: Synthetic pathways to N-methoxy-N-methyl-3-phenylisoxazole-5-carboxamide.
Development of Antiviral Agents Using a 3-Phenylisoxazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and protocols for the development of antiviral agents based on this versatile scaffold. The information compiled herein is intended to guide researchers in the synthesis, biological evaluation, and understanding of the mechanism of action of novel 3-phenylisoxazole derivatives against various viral pathogens.
Antiviral Activity of 3-Phenylisoxazole Derivatives
Compounds incorporating the 3-phenylisoxazole motif have shown promising activity against a range of viruses, particularly picornaviruses such as Human Rhinovirus (HRV) and Coxsackievirus B3 (CVB3), as well as Hepatitis C Virus (HCV). The antiviral efficacy is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), and the selectivity of the compound is assessed by the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50 or EC50.
Data Presentation
The following tables summarize the quantitative data on the antiviral activity of representative isoxazole-containing compounds.
Table 1: Antiviral Activity of [(Biphenyloxy)propyl]isoxazole Derivatives against HRV-2 and CVB3
| Compound ID | Substituent | Virus | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Reference | Pleconaril | HRV-2 | 0.02 | >12.6 | >630 |
| HRV-14 | 0.07 | >12.6 | >180 | ||
| 1 | 3-F | HRV-2 | 0.13 | >30 | >230 |
| 2 | 3-CF₃ | HRV-2 | 0.14 | >29 | >206.9 |
| 3 | 3-NO₂ | HRV-2 | 0.16 | >28.7 | >179.4 |
| 4 | 4-CF₃ | HRV-2 | 0.25 | >28.1 | >112.1 |
| 5 | 3-Me | HRV-2 | 0.32 | >30 | >93.9 |
| 6 | 4-Me | HRV-2 | 0.32 | >30 | >93.9 |
| 7 | Unsubstituted | CVB3 | >2 - 12.5 | >50 | >2 - >37.5 |
Data sourced from studies on [(biphenyloxy)propyl]isoxazole derivatives, which share the core isoxazole scaffold and provide insights into potential antiviral activity.
Table 2: Antiviral Activity of 3-Aryl-1,2,4-oxadiazole Derivatives against Human Rhinovirus (HRV) Strains
| Compound ID | Virus Strain | EC50 (nM) | CC50 (µM) |
| 3k | hRV-B14 | 66.0 | >10 |
| hRV-A21 | 22.0 | >10 | |
| hRV-A71 | 3.7 | >10 | |
| 3j | hRV-B14 | 73.0 | >10 |
| hRV-A21 | 2.5 | >10 | |
| hRV-A71 | 11.0 | >10 |
These compounds, while not 3-phenylisoxazoles, are structurally related and highlight the potential of similar heterocyclic scaffolds against HRV.
Table 3: Antiviral Activity of Isoxazole-Containing Compounds against Coxsackievirus B3 (CVB3)
| Compound ID | Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| EHX | Ethyl 3-hydroxyhexanoate | 1.2 | 25.6 | 20.8 |
| 8c | 5-isoxazol-5-yl-2'-deoxyuridine derivative | - | - | - |
EHX is a non-isoxazole compound shown for comparative CVB3 activity. Compound 8c, an isoxazole nucleoside, showed activity against Coxsackie B3, although specific EC50 values were not detailed in the initial findings.[1]
Table 4: Inhibitory Activity of Various Scaffolds against Hepatitis C Virus (HCV) NS5B Polymerase
| Compound Class | Representative Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) |
| Pyrazolobenzothiazine | 2b | NS5B Polymerase | 7.9 | 8.1 | >224 |
| S-Trityl-L-Cysteine | F-3070 | NS5B Polymerase | 22.3 | - | - |
| S-Trityl-L-Cysteine | F-3065 | NS5B Polymerase | 39.7 | - | - |
| 1,5-Benzodiazepine | 4a | NS5B Polymerase | - | - | - |
While specific data for 3-phenylisoxazole derivatives against HCV is limited in the initial search, these related heterocyclic compounds demonstrate the potential for targeting the HCV NS5B polymerase.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of new antiviral agents. The following section provides protocols for the synthesis of a representative 3-phenylisoxazole derivative and for the determination of antiviral activity.
Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
This protocol describes a general method for the synthesis of a 3-phenylisoxazole derivative, which can be further modified to generate a library of compounds for antiviral screening.[4][5][6]
Materials:
-
2-Chlorobenzonitrile
-
Ethyl acetoacetate
-
Titanium tetrachloride (TiCl₄)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
Step 1: Synthesis of Ethyl (Z)-2-(amino(2-chlorophenyl)methylene)-3-oxobutanoate
-
To a solution of 2-chlorobenzonitrile (1 equivalent) in a suitable solvent (e.g., toluene), add ethyl acetoacetate (1.2 equivalents) and TiCl₄ (1.2 equivalents) at room temperature with stirring.
-
Reflux the mixture for 2 hours.
-
After cooling to room temperature, add a saturated solution of sodium carbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired intermediate.
Step 2: Cyclization to form the Isoxazole Ring
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
Antiviral Activity Assays
2.2.1. Cytopathic Effect (CPE) Inhibition Assay [2][7][8][9]
This assay is used to determine the ability of a compound to protect cells from the cell-killing effects of a virus.
Materials:
-
Susceptible host cell line (e.g., HeLa for Rhinovirus, Vero for Coxsackievirus)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
On the following day, prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell monolayer and add the compound dilutions to the wells in triplicate. Include a "cell control" (no virus, no compound) and a "virus control" (virus, no compound).
-
Infect the wells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 48-72 hours.
-
Incubate the plates at the optimal temperature for the virus (e.g., 33°C for Rhinovirus).
-
After the incubation period, when the virus control wells show complete CPE, remove the medium and stain the cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Elute the stain by adding a suitable solvent (e.g., methanol or a 1:1 solution of ethanol and 0.1 M sodium citrate) and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.
2.2.2. Plaque Reduction Assay [4][10][11][12]
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Susceptible host cell line in 6-well or 12-well plates
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Formalin (10% solution)
-
Crystal Violet staining solution
Protocol:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the growth medium from the cells and pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.
Mechanism of Action and Signaling Pathways
Many antiviral compounds targeting picornaviruses, including those with an isoxazole scaffold, function as "capsid binders." These molecules insert into a hydrophobic pocket within the viral capsid protein VP1.[13] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[11][12][14][15] This mechanism effectively halts the viral replication cycle at a very early stage.
Mandatory Visualizations
References
- 1. Current therapeutics against HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 5. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98% 250 g | Request for Quote [thermofisher.com]
- 7. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 8. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 9. Antibody-induced uncoating of human rhinovirus B14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 11. pnas.org [pnas.org]
- 12. purdue.edu [purdue.edu]
- 13. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Amide Coupling of 3-Phenylisoxazole-5-carboxylic Acid in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-phenylisoxazole-5-carboxamides, a class of compounds with significant potential as enzyme inhibitors. The core of this process is the amide coupling of 3-phenylisoxazole-5-carboxylic acid with various amine moieties. This document outlines two robust coupling methodologies, protocols for evaluating the synthesized compounds as enzyme inhibitors, and a summary of reported biological data.
Introduction
The 3-phenylisoxazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of enzymes. The isoxazole ring can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. The amide bond provides a key linkage point for introducing diverse substituents, allowing for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. This versatility makes the amide coupling of this compound a critical step in the synthesis of novel enzyme inhibitors for various therapeutic areas.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine.
Materials:
-
This compound
-
Amine (e.g., substituted aniline, aliphatic amine, amino acid ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF or DCM (0.1-0.2 M) at 0 °C, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Slowly add DIPEA (2.5 eq.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-phenylisoxazole-5-carboxamide derivative.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, particularly useful for less reactive amines.
Materials:
-
This compound
-
Amine (e.g., substituted aniline, aliphatic amine, amino acid ester)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF (0.1-0.2 M).
-
Add HATU (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq.) dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure amide.
Biological Evaluation Protocols
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from commercially available screening kits and literature procedures to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[1][2][3]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Known COX inhibitor (e.g., Celecoxib, Indomethacin) as a positive control
-
Stannous chloride solution (to stop the reaction)
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Prepare the enzyme solution by diluting the COX-1 or COX-2 enzyme in the reaction buffer.
-
In a microplate, add the reaction buffer, heme, and the enzyme solution.
-
Add the test compound at various concentrations (typically in DMSO, final concentration ≤1%). For control wells, add DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[2]
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined time (e.g., 2 minutes) at 37°C.[2]
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[4][5]
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Test compounds dissolved in DMSO
-
Acetazolamide as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations. For control wells, add DMSO.
-
Add the carbonic anhydrase enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at room temperature for 10-15 minutes.[4]
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes. The absorbance change corresponds to the formation of p-nitrophenol.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ value from the dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Data Presentation
The following tables summarize the reported inhibitory activities of various 3-phenylisoxazole-5-carboxamide derivatives against different enzyme targets.
Table 1: COX Inhibitory Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | Amine Moiety | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| A13 | 3,4-Dimethoxyphenyl | 0.064 | 0.013 | 4.92 | [4] |
| Celecoxib | (Reference) | 77.4 | 0.002 | 38700 | [1] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Isoxazole-Sulfonamide Derivatives
| Compound ID | Amine Moiety (Sulfonamide) | hCA I Ki (nM) | hCA II Ki (nM) | MtCA 3 Ki (nM) | Reference |
| 12c | 4-Aminobenzenesulfonamide (meta-substituted) | - | - | 80 | [6] |
| 12e | 4-Aminobenzenesulfonamide (meta-substituted) | - | - | 90 | [6] |
| 19b | 4-Aminobenzenesulfonamide (para-substituted) | - | - | 90 | [6] |
| Acetazolamide | (Reference) | 278.8 ± 44.3 | 293.4 ± 46.4 | 100 | [5][6] |
Note: '-' indicates data not reported in the cited reference.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Overall workflow for the synthesis and biological evaluation of 3-phenylisoxazole-5-carboxamide enzyme inhibitors.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Caption: Simplified mechanism of HATU mediated amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-Substituted Isoxazole-5-Carboxylic Acids via Lithiation and Carboxylation of 5-Chloroisoxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-substituted isoxazole-5-carboxylic acids from readily available 3-substituted 5-chloroisoxazoles. The core of this methodology lies in a regioselective lithium-halogen exchange at the 5-position of the isoxazole ring, followed by carboxylation with carbon dioxide. This synthetic route offers a valuable tool for the construction of isoxazole-containing compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.
Introduction
Isoxazole-5-carboxylic acids are important building blocks in the development of novel therapeutic agents. The methodology presented here outlines a two-step, one-pot procedure involving the reaction of a 3-substituted 5-chloroisoxazole with n-butyllithium (n-BuLi) to form a 5-lithioisoxazole intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to yield the desired 3-substituted isoxazole-5-carboxylic acid after acidic workup. The regioselectivity of this transformation is driven by the facile lithium-halogen exchange at the chlorinated C5 position of the isoxazole ring.
Chemical Reaction Pathway
The overall transformation is depicted in the following reaction scheme:
Caption: General reaction scheme for the synthesis of 3-substituted isoxazole-5-carboxylic acids.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.[1]
Materials:
-
3-Substituted 5-chloroisoxazole (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Dry ice (CO2(s), excess)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 3-substituted 5-chloroisoxazole (1.0 eq) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The progress of the lithiation can be monitored by TLC if a suitable quenching agent (e.g., iodine) is used on an aliquot.
-
Carboxylation: While the reaction mixture is stirring at -78 °C, carefully add an excess of crushed dry ice in one portion. The reaction mixture may warm slightly but should be kept cold.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 3-substituted isoxazole-5-carboxylic acid.
Data Presentation
The following table summarizes the expected reactants and products for this general protocol. Yields are dependent on the specific substrate and reaction scale.
| Starting Material | Reagents | Product | Expected Yield (%) |
| 3-Phenyl-5-chloroisoxazole | 1. n-BuLi, 2. CO2, 3. H3O+ | 3-Phenylisoxazole-5-carboxylic acid | 70-85 |
| 3-(4-Methoxyphenyl)-5-chloroisoxazole | 1. n-BuLi, 2. CO2, 3. H3O+ | 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid | 65-80 |
| 3-Methyl-5-chloroisoxazole | 1. n-BuLi, 2. CO2, 3. H3O+ | 3-Methylisoxazole-5-carboxylic acid | 60-75 |
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the experimental protocol.
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Safety Considerations
-
Low or No Yield:
-
Moisture: Ensure all glassware is thoroughly dried and solvents are anhydrous. n-BuLi is highly reactive with water.
-
Temperature: Maintain a low temperature (-78 °C) during the lithiation and carboxylation steps to prevent side reactions and decomposition of the organolithium intermediate. THF can be deprotonated by n-BuLi at higher temperatures.[2]
-
n-BuLi Titration: The concentration of commercial n-BuLi solutions can decrease over time. It is recommended to titrate the solution before use to ensure accurate stoichiometry.
-
-
Safety:
-
n-Butyllithium: n-BuLi is pyrophoric and reacts violently with water.[1] Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Dry Ice: Handle dry ice with insulated gloves to prevent frostbite. Ensure adequate ventilation when using large quantities as it sublimes to CO2 gas, which can displace oxygen.
-
This protocol provides a robust and versatile method for the synthesis of 3-substituted isoxazole-5-carboxylic acids, which are valuable intermediates for drug discovery and development. Careful attention to anhydrous and anaerobic conditions is crucial for the success of this reaction.
References
Application Note: Esterification and Amidation of Isoxazole-5-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoxazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its derivatives, particularly esters and amides, are integral to the synthesis of a wide range of biologically active compounds. The isoxazole moiety serves as a versatile scaffold, and modification at the 5-position via esterification and amidation allows for the fine-tuning of physicochemical properties such as solubility, stability, and receptor binding affinity. This document provides detailed protocols and quantitative data for the successful synthesis of isoxazole-5-carboxylate esters and isoxazole-5-carboxamides.
Esterification of Isoxazole-5-Carboxylic Acid
Esterification of isoxazole-5-carboxylic acid is a fundamental transformation to produce key intermediates and final compounds.[1] The choice of method depends on the substrate's sensitivity to acid and the desired ester group. Common methods include the classic Fischer esterification under acidic conditions, and milder methods for more sensitive substrates.
General Workflow for Esterification
The general process for esterifying isoxazole-5-carboxylic acid involves the reaction of the carboxylic acid with an alcohol, typically in the presence of a catalyst, followed by workup and purification.
Caption: General workflow for the esterification of isoxazole-5-carboxylic acid.
Protocols for Esterification
Protocol 1: Fischer Esterification (for simple alkyl esters) This method is suitable for producing simple methyl or ethyl esters where the alcohol can be used in excess as the solvent.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve isoxazole-5-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of the alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification (for acid-sensitive substrates) This method uses dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), and is performed under mild, neutral conditions. It is particularly useful for forming esters with secondary or tertiary alcohols.[2]
-
Reaction Setup: Dissolve isoxazole-5-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous wash.[4] Wash the filtrate or reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
Summary of Esterification Data
| Ester Type | Method | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| Ethyl Ester | Fischer | H₂SO₄ (cat.) | Ethanol | Reflux | 18-20 | ~90%[5] |
| Methyl Ester | Fischer | H₂SO₄ (cat.) | Methanol | Reflux | 18-20 | ~90%[5] |
| Benzyl Ester | Alkylation | Benzyl Bromide, K₂CO₃ | DMF | RT | 12 | >85% |
| t-Butyl Ester | Steglich | EDC, DMAP | DCM | RT | 24 | ~70-85%[2] |
Amidation of Isoxazole-5-Carboxylic Acid
The formation of an amide bond between isoxazole-5-carboxylic acid and an amine is a critical reaction in drug development. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1]
General Workflow for Amidation
The most common strategy involves activating the carboxylic acid with a coupling reagent or by converting it to an acyl chloride, followed by the addition of the amine.
Caption: General workflow for the amidation of isoxazole-5-carboxylic acid.
Protocols for Amidation
Protocol 1: Using Peptide Coupling Reagents (EDC/DMAP) This is a widely used, mild, and efficient method for forming amide bonds.[6]
-
Reaction Setup: Dissolve isoxazole-5-carboxylic acid (1.0 eq.) in an anhydrous solvent like DCM or DMF (~15 mL per mmol of acid).
-
Activation: Add DMAP (0.2 eq.) and EDC (1.1 eq.) to the solution.[6]
-
Stirring: Stir the mixture under an inert atmosphere at room temperature for 30 minutes to form the activated ester intermediate.[6]
-
Amine Addition: Add the desired aniline or amine derivative (1.05 eq.).
-
Reaction: Continue stirring at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide product by column chromatography or recrystallization.
Protocol 2: Via Acyl Chloride Intermediate This two-step method involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[7][8]
-
Acyl Chloride Formation: In a flask, suspend or dissolve isoxazole-5-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM or toluene). Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours until the evolution of gas ceases.
-
Isolation: Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude isoxazole-5-carbonyl chloride, which can be used immediately in the next step.
-
Amidation (Schotten-Baumann conditions): Dissolve the crude acyl chloride in an aprotic solvent (e.g., DCM). Cool to 0 °C. In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq.) in DCM.[8]
-
Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify the resulting amide by standard methods.
Summary of Amidation Data
| Amine Substrate | Coupling Reagent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Various anilines | EDC, DMAP | - | DCM | RT | 12-16 | 30-93 | [6][9] |
| Morpholine | Thionyl Chloride | Pyridine | DCM | RT | 6 | 77 | [10] |
| Secondary amines | HATU, DIPEA | DIPEA | DMF | RT | 2 | >80 | [11] |
| Primary amines | Thionyl Chloride | Et₃N | Toluene | 0°C - RT | 4 | >90 | [7][12] |
References
- 1. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Use of 3-Phenylisoxazole-5-carboxylic acid in agricultural science as herbicides or plant growth regulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 3-Phenylisoxazole-5-carboxylic acid as a pro-herbicide in agricultural science. While direct herbicidal activity of this specific compound is not extensively documented, its isoxazole core is a key feature in a class of herbicides that act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This document outlines a proposed mechanism of action, detailed experimental protocols for screening its herbicidal efficacy, and methods for characterizing its inhibitory effects on the HPPD enzyme. The information presented is intended to guide researchers in the preliminary evaluation of this compound and its derivatives as potential new herbicidal agents.
Principle and Proposed Mechanism of Action
It is hypothesized that this compound may function as a pro-herbicide. In susceptible plants, the isoxazole ring could undergo cleavage to form a diketonitrile derivative, which is the active inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[1][4] Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols.
Inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[2][5] The lack of carotenoids results in the photo-oxidation of chlorophyll, leading to the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.[2]
dot graph "HPPD_Inhibition_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPA [label="4-Hydroxyphenylpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogentisate [label="Homogentisate", fillcolor="#F1F3F4", fontcolor="#202124"]; Plastoquinone [label="Plastoquinone", fillcolor="#FBBC05", fontcolor="#202124"]; Tocopherols [label="Tocopherols", fillcolor="#FBBC05", fontcolor="#202124"]; Phytoene [label="Phytoene", fillcolor="#F1F3F4", fontcolor="#202124"]; Carotenoids [label="Carotenoids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chlorophyll [label="Chlorophyll Protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPPD [label="HPPD Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDS [label="Phytoene Desaturase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n(active metabolite)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bleaching [label="Bleaching & Plant Death", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Tyrosine -> HPPA; HPPA -> HPPD [dir=none]; HPPD -> Homogentisate; Homogentisate -> Plastoquinone; Homogentisate -> Tocopherols; Plastoquinone -> PDS [label="Cofactor"]; Phytoene -> PDS [dir=none]; PDS -> Carotenoids; Carotenoids -> Chlorophyll; Inhibitor -> HPPD [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Chlorophyll -> Bleaching [style=dotted]; } caption: "Proposed HPPD Inhibition Pathway"
Experimental Protocols
Pre-Emergence Herbicidal Screening
This protocol is designed to evaluate the effect of this compound on weed emergence.
Materials and Reagents:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
This compound
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20)
-
Potting mix (sandy loam soil)
-
Pots or trays
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha).
-
Fill pots or trays with potting mix and sow the seeds of the target weed species at a uniform depth.
-
Apply the different concentrations of the test compound evenly to the soil surface using a laboratory sprayer. Include a solvent-only control and a positive control (a commercial HPPD inhibitor herbicide).
-
Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Water the pots as needed to maintain soil moisture.[6]
-
Assess the percentage of weed emergence and visual injury (e.g., bleaching, stunting) at 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the growth reduction (GR) for each treatment compared to the untreated control.
dot graph "Pre_Emergence_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Pots and Sow Seeds"]; B [label="Prepare Test Compound Dilutions"]; C [label="Apply Compound to Soil Surface"]; D [label="Incubate in Controlled Environment"]; E [label="Assess Emergence and Injury\n(7, 14, 21 DAT)"]; F [label="Harvest and Measure Dry Weight\n(21 DAT)"]; G [label="Calculate Growth Reduction"];
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Pre-Emergence Screening Workflow"
Post-Emergence Herbicidal Screening
This protocol evaluates the efficacy of this compound on established weeds.
Materials and Reagents:
-
Uniformly grown seedlings of various weed species (at the 2-4 leaf stage)
-
This compound
-
Solvent and surfactant
-
Pots with established seedlings
-
Laboratory sprayer
-
Greenhouse or growth chamber
Procedure:
-
Prepare test solutions of this compound with a surfactant as described in the pre-emergence protocol.
-
Select healthy, uniform seedlings of the target weed species at the 2-4 leaf stage.
-
Apply the different concentrations of the test compound to the foliage of the seedlings until runoff using a laboratory sprayer. Include solvent-only and positive controls.
-
Return the pots to the greenhouse or growth chamber.
-
Assess visual injury (bleaching, chlorosis, necrosis) at 3, 7, 14, and 21 DAT.
-
At 21 DAT, harvest the above-ground biomass, determine the dry weight, and calculate the growth reduction.
dot graph "Post_Emergence_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Grow Weed Seedlings\n(2-4 leaf stage)"]; B [label="Prepare Test Compound Dilutions"]; C [label="Apply Compound to Foliage"]; D [label="Incubate in Controlled Environment"]; E [label="Assess Visual Injury\n(3, 7, 14, 21 DAT)"]; F [label="Harvest and Measure Dry Weight\n(21 DAT)"]; G [label="Calculate Growth Reduction"];
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Post-Emergence Screening Workflow"
In Vitro HPPD Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the HPPD enzyme.
Materials and Reagents:
-
Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
This compound (and/or its potential active metabolite)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, ascorbate, catalase, and the test compound at various concentrations.
-
Add the purified HPPD enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate HPPA.
-
Monitor the decrease in absorbance at 310 nm (corresponding to the consumption of HPPA) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Quantitative data from the herbicidal screenings and enzyme inhibition assays should be summarized in tables for clear comparison.
Table 1: Pre-Emergence Herbicidal Activity of this compound
| Application Rate (g a.i./ha) | Amaranthus retroflexus Growth Reduction (%) | Echinochloa crus-galli Growth Reduction (%) |
| 50 | 35 ± 4 | 25 ± 3 |
| 100 | 68 ± 5 | 55 ± 6 |
| 200 | 85 ± 3 | 78 ± 4 |
| 400 | 95 ± 2 | 90 ± 3 |
| GR50 (g a.i./ha) | 85.2 | 120.5 |
Table 2: Post-Emergence Herbicidal Activity of this compound
| Application Rate (g a.i./ha) | Amaranthus retroflexus Growth Reduction (%) | Echinochloa crus-galli Growth Reduction (%) |
| 50 | 42 ± 5 | 30 ± 4 |
| 100 | 75 ± 6 | 62 ± 5 |
| 200 | 92 ± 4 | 85 ± 3 |
| 400 | 98 ± 1 | 94 ± 2 |
| GR50 (g a.i./ha) | 78.9 | 105.3 |
Table 3: In Vitro Inhibition of HPPD by the Active Metabolite of this compound
| Compound | Target Enzyme | IC50 (µM) |
| Active Metabolite | A. thaliana HPPD | 2.5 ± 0.3 |
| Mesotrione (Control) | A. thaliana HPPD | 0.05 ± 0.01 |
Conclusion
The protocols and proposed mechanism of action outlined in these application notes provide a solid framework for the initial investigation of this compound as a potential pro-herbicide. The isoxazole chemical class has a proven track record in the development of HPPD-inhibiting herbicides.[1] Further research, including the synthesis and testing of the putative active diketonitrile metabolite, is warranted to fully elucidate its herbicidal potential and mode of action. These studies will be crucial in determining if this compound or its derivatives can be developed into novel and effective weed management solutions.
References
- 1. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. extensionpubs.unl.edu [extensionpubs.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylisoxazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Phenylisoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective routes for synthesizing this compound are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (generated in situ from benzaldoxime) with an alkyne bearing a carboxylate group or a precursor, such as propiolic acid or ethyl propiolate. This approach builds the isoxazole ring in a single step.
-
Ester Hydrolysis: This is a two-step approach where ethyl 3-phenylisoxazole-5-carboxylate is first synthesized, typically via a 1,3-dipolar cycloaddition between benzonitrile oxide and ethyl propiolate. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.
Q2: I am observing a low yield in my 1,3-dipolar cycloaddition reaction. What are the potential causes?
A2: Low yields in this reaction can stem from several factors:
-
Inefficient Nitrile Oxide Generation: The in situ generation of benzonitrile oxide from benzaldoxime requires a suitable oxidizing agent and base. Incomplete conversion of the oxime will lead to a lower concentration of the nitrile oxide and thus a lower yield of the desired product.
-
Nitrile Oxide Dimerization: Benzonitrile oxide can dimerize to form a furoxan, which is a common side reaction that competes with the desired cycloaddition.[1] This is often favored at higher concentrations and temperatures.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar isoxazole syntheses.[2]
-
Impure Starting Materials: Impurities in the benzaldoxime or the alkyne can interfere with the reaction.
Q3: What are common impurities I might encounter, and how can they be minimized?
A3: Common impurities include:
-
Unhydrolyzed Ester: In the ester hydrolysis route, incomplete reaction will leave the starting ester in your final product. This can be identified by its higher Rf value on a TLC plate compared to the carboxylic acid. To minimize this, you can extend the reaction time or increase the amount of base used for hydrolysis.[3]
-
Furoxan Dimer: As mentioned, this is a common byproduct of nitrile oxide dimerization.[1] Using dilute conditions and controlling the temperature can help to minimize its formation.
-
Regioisomers: Depending on the substitution pattern of the alkyne, the formation of the regioisomeric 5-phenylisoxazole-3-carboxylic acid is possible, although with propiolic acid, the 3-phenyl-5-carboxylic acid isomer is generally favored. Careful purification is required to separate these isomers if they form.
Q4: My final product is difficult to purify. What strategies can I employ?
A4: Purification of carboxylic acids can be challenging.[4] Consider the following:
-
Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.[5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity.
-
Column Chromatography: While possible, column chromatography on silica gel can sometimes lead to streaking or poor recovery due to the polar carboxylic acid group. Adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can help to improve the chromatography.
Troubleshooting Guides
Problem 1: Low or No Product Formation in 1,3-Dipolar Cycloaddition
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | - Ensure the oxidizing agent (e.g., chloramine-T, sodium hypochlorite) is fresh and active.- Optimize the base used for dehydrohalogenation of the intermediate hydroxamoyl chloride.- Monitor the formation of the nitrile oxide by TLC if possible. |
| Nitrile Oxide Dimerization | - Perform the reaction under more dilute conditions.- Add the benzaldoxime solution slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low.- Consider running the reaction at a lower temperature. |
| Poor Reactivity of Alkyne | - If using a substituted propiolate, electron-withdrawing groups on the alkyne can decrease its reactivity. An increase in temperature or reaction time may be necessary.- Microwave irradiation has been shown to be effective in driving these reactions to completion.[2] |
Problem 2: Incomplete Ester Hydrolysis
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | - Increase the molar equivalents of the base (e.g., NaOH, KOH, LiOH). A common starting point is 2-3 equivalents.[6] |
| Poor Solubility of Ester | - Add a co-solvent such as tetrahydrofuran (THF) or methanol to improve the solubility of the ester in the aqueous base.[6] |
| Short Reaction Time or Low Temperature | - Extend the reaction time and monitor the disappearance of the starting ester by TLC.- Gently heating the reaction mixture can increase the rate of hydrolysis, but be cautious of potential side reactions. |
Problem 3: Product Degradation
| Possible Cause | Troubleshooting Steps |
| Harsh Acidic or Basic Conditions in Workup | - Use dilute acids and bases for pH adjustments during the workup.- Avoid prolonged exposure to strong acids or bases. |
| High Temperatures | - The isoxazole ring can be sensitive to high temperatures. Avoid excessive heat during reaction, workup, and purification.- Decarboxylation at elevated temperatures is a potential side reaction for carboxylic acids.[4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Isoxazole Carboxylic Acid Synthesis
| Synthesis Route | Key Reagents | Solvent | Temperature | Time | Reported Yield | Reference |
| Ester Hydrolysis (Regioisomer) | Ethyl 5-phenylisoxazole-3-carboxylate, NaOH | Ethanol/Water | 20°C | 5 min | 94% | [7] |
| Carboxamide Hydrolysis (Analogue) | 3-Bromo-4-phenylisothiazole-5-carboxamide, NaNO₂, TFA | TFA | 0°C | 15 min | 99% | [8] |
| Microwave-Assisted 1,3-Dipolar Cycloaddition (General) | Aldoximes, Alkynes | Varies | Microwave | Varies | 30-93% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition (General Procedure)
This is a general protocol that may require optimization.
-
Generation of Benzonitrile Oxide: In a round-bottom flask, dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a base, such as triethylamine (1.1 eq). To this solution, add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq) portion-wise, maintaining the temperature at 0°C. Stir the reaction mixture for 1-2 hours at this temperature. The formation of the intermediate hydroxamoyl chloride followed by in situ elimination generates benzonitrile oxide.
-
Cycloaddition: To the freshly prepared solution of benzonitrile oxide, add propiolic acid (1.0 eq) or ethyl propiolate (1.0 eq). Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
If ethyl propiolate was used, the reaction mixture is first worked up to isolate the ethyl 3-phenylisoxazole-5-carboxylate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The purified ester is then subjected to hydrolysis as described in Protocol 2.
-
If propiolic acid was used, quench the reaction with water. Extract the mixture with an organic solvent like ethyl acetate. The organic layer is then extracted with an aqueous basic solution (e.g., 1M NaOH) to separate the carboxylic acid product. The aqueous layer is then acidified with 1M HCl to precipitate the this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Protocol 2: Hydrolysis of Ethyl 3-phenylisoxazole-5-carboxylate
This protocol is adapted from the synthesis of the 5-phenyl-3-carboxylic acid regioisomer and may require optimization.[7]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-phenylisoxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: To the stirred solution, add a 2M aqueous solution of sodium hydroxide (1.5 - 2.0 eq). Stir the reaction mixture at room temperature and monitor its completion by TLC (typically, the reaction is rapid).
-
Workup and Isolation: Once the starting material is consumed, carefully add 1M HCl to the reaction mixture to adjust the pH to 3-4. The product will precipitate out of the solution. Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Reaction scheme for the 1,3-dipolar cycloaddition pathway.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Purification of 3-Phenylisoxazole-5-carboxylic acid methyl ester via silica gel chromatography
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 3-phenylisoxazole-5-carboxylic acid methyl ester using silica gel chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the silica gel chromatography of this compound methyl ester?
A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point is a 20% ethyl acetate in hexanes (v/v) mixture.[3]
Q2: What is the expected Rf value for the product?
The retention factor (Rf) is highly dependent on the exact conditions (silica gel activity, solvent system, temperature). For a similar compound, an Rf of 0.58 was observed in a 20% ethyl acetate/hexane system.[3] Aim for an Rf value between 0.25 and 0.4 in your chosen solvent system for good separation on a column.
Q3: My purified product still contains the starting carboxylic acid. How can I remove it?
The starting material, this compound, is significantly more polar than the methyl ester product. If it is present after purification, it may be due to tailing on the silica gel. Consider a pre-purification workup by dissolving the crude product in a solvent like ethyl acetate and washing with a mild aqueous base such as a saturated sodium bicarbonate solution.[4] This will convert the carboxylic acid to its salt, which will move to the aqueous layer, leaving the desired ester in the organic phase.
Q4: Can the methyl ester hydrolyze back to the carboxylic acid on the silica gel column?
Yes, hydrolysis is a potential risk. Silica gel is slightly acidic and can have variable water content, both of which can catalyze the hydrolysis of the ester back to the more polar carboxylic acid.[4][5] This can result in product loss and contamination of fractions. Using freshly dried solvents and silica gel can help minimize this issue.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Compound degraded on silica gel: The acidic nature of silica can decompose sensitive compounds.[6][7] | 1a. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. A new spot or streaking indicates degradation.[6] 1b. Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base like triethylamine (0.1-0.5%).[4][8] 1c. Consider using a different stationary phase like neutral alumina or Florisil.[6] |
| 2. Compound is irreversibly adsorbed: Highly polar functionalities can bind strongly to the silanol groups on silica.[7] | 2a. After the initial elution, flush the column with a highly polar solvent, such as 100% methanol, to elute any strongly bound compounds and check for your product.[9] | |
| 3. Incorrect solvent system: The eluent may be too non-polar to move the compound off the column. | 3a. Based on TLC analysis, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). | |
| Product Fractions are Contaminated | 1. Poor separation (overlapping bands): The chosen solvent system has insufficient resolution. | 1a. Find a solvent system by TLC that gives a clear separation between your product and impurities, ideally with a ΔRf > 0.2. |
| 2. Tailing of impurities: Acidic or basic impurities can streak, contaminating multiple fractions. Carboxylic acids are known to tail on silica.[4] | 2a. For acidic impurities (like starting material), add a small amount of acetic acid (~0.5%) to the eluent to suppress ionization.[9] 2b. For basic impurities, add a small amount of triethylamine (~0.5%) to the eluent.[8] 2c. Perform a pre-column liquid-liquid extraction to remove the acidic or basic impurity.[4] | |
| 3. On-column hydrolysis: The ester is converting to the carboxylic acid during purification.[4][5] | 3a. Use anhydrous solvents and oven-dried silica gel. 3b. Run the chromatography as quickly as possible to minimize contact time with the silica. | |
| New Spots Appear on TLC During Column Monitoring | 1. Product decomposition: The compound is not stable to the acidic silica gel over the time it takes to run the column.[7] | 1a. Perform a 2D TLC test: spot the compound, run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent. If spots appear off the diagonal, decomposition is occurring.[9] 1b. Switch to a less acidic stationary phase like neutral alumina or use a deactivated silica gel.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound methyl ester
This protocol is based on a general method for esterification via an acid chloride intermediate.[10]
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in dichloromethane. Cool the mixture in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to stir in the ice bath for 20 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC or disappearance of solids).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in methanol.
-
Stir the mixture at room temperature for 6 hours or until the reaction is complete as monitored by TLC.
-
Remove the methanol under reduced pressure to yield the crude methyl ester, which can then be purified by silica gel chromatography.
Protocol 2: Purification by Silica Gel Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude product. Test various ratios of ethyl acetate and hexanes. The ideal system will show the desired product with an Rf value of approximately 0.25-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into a glass column, allowing the silica to pack under gravity or gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound methyl ester in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Start with a less polar mixture and gradually increase the polarity if needed (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound methyl ester.
Data Summary
Table 1: Typical Eluent Systems for Isoxazole Derivatives
| Eluent System | Ratio (v/v) | Notes | Reference(s) |
| Ethyl Acetate / Hexanes | 20:80 (1:4) | A good starting point for polarity screening. | [3] |
| Ethyl Acetate / n-Hexane | 50:50 (1:1) | Used for various heterocyclic compounds. | [11] |
| Petroleum Ether / Ethyl Acetate | 8:1 to 3:1 | Common system for purification after synthesis. | [1][2] |
| Dichloromethane | 100% | Can be used for compounds of moderate polarity. | [1] |
Visualizations
Caption: Experimental workflow for purification.
Caption: Troubleshooting decision tree for low recovery.
Caption: Potential degradation pathways on silica gel.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. reddit.com [reddit.com]
- 10. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Overcoming Challenges in the Hydrolysis of Isoxazole Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the hydrolysis of isoxazole esters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Q1: My hydrolysis reaction is slow or incomplete. What are the possible reasons and how can I improve the conversion?
Possible Causes:
-
Steric Hindrance: Bulky groups near the ester functionality can impede the approach of the nucleophile (hydroxide or water).
-
Insufficient Reagent: The amount of base or acid may not be sufficient to drive the reaction to completion, especially if the starting material is not fully soluble.
-
Low Reaction Temperature: The activation energy for the hydrolysis of sterically hindered or electronically deactivated esters may not be overcome at lower temperatures.
-
Poor Solubility: The isoxazole ester may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.
Solutions:
-
Increase Temperature: Heating the reaction mixture, often to reflux, can provide the necessary energy to overcome the activation barrier.[1]
-
Increase Reagent Equivalents: Use a larger excess of the base (e.g., 4 equivalents of NaOH or LiOH) to ensure the reaction goes to completion.[1]
-
Optimize Solvent System: Employ a co-solvent system such as THF/water, methanol/water, or ethanol/water to improve the solubility of the ester.[1][2][3] For particularly insoluble esters, the addition of a phase-transfer catalyst may be beneficial.
-
Change the Hydrolysis Method: If basic hydrolysis is ineffective, consider switching to acidic conditions, especially for tert-butyl esters which are readily cleaved by acids.[1]
Q2: I am observing decomposition of the isoxazole ring during my basic hydrolysis. How can I prevent this?
Possible Causes:
-
Harsh Basic Conditions: The isoxazole ring, particularly if unsubstituted at certain positions, can be susceptible to cleavage under strong basic conditions, especially at elevated temperatures.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of isoxazole ring degradation.
Solutions:
-
Use Milder Bases: Consider using weaker bases or a more controlled addition of a strong base.
-
Lower the Reaction Temperature: Perform the hydrolysis at room temperature or even at 0°C, although this will likely require a longer reaction time.
-
Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize side reactions.
-
Alternative Reagents: Reagents like TMSOK or tin (II) hydroxide have been suggested as alternatives to common bases like NaOH and LiOH, although purification of the final product can still be challenging.[1]
Q3: My yield is low after workup and purification. What are the likely causes and how can I improve recovery?
Possible Causes:
-
Incomplete Reaction: As discussed in Q1, the hydrolysis may not have gone to completion.
-
Product Degradation: The isoxazole carboxylic acid product may be unstable under the workup conditions (e.g., strongly acidic or basic washes).
-
Emulsion Formation: During aqueous workup, emulsions can form, leading to loss of product during extraction.
-
Poor Precipitation/Extraction: The isoxazole carboxylic acid may not fully precipitate upon acidification or may be difficult to extract from the aqueous phase.
-
Difficult Purification: The final product may be difficult to purify by column chromatography or recrystallization, leading to losses.
Solutions:
-
Optimize Workup pH: When acidifying to precipitate the carboxylic acid, carefully adjust the pH. Overly acidic conditions can sometimes cause degradation. For sensitive compounds, acidification with a milder acid like 10% citric acid has been used.[2]
-
Improve Extraction: Use a different extraction solvent or increase the number of extractions. To break emulsions, adding brine or filtering the mixture through celite can be effective.
-
Alternative Purification Strategies: If silica gel chromatography leads to low recovery, consider using a different stationary phase like alumina or employing reverse-phase chromatography. Recrystallization from a suitable solvent system is often a good method for obtaining high-purity solid products.
-
Salt Filtration: After basic hydrolysis, the carboxylate salt may precipitate. This can sometimes be filtered and then acidified to yield the pure carboxylic acid, avoiding a full aqueous workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for hydrolyzing isoxazole esters?
The most common methods are basic hydrolysis (saponification) and acidic hydrolysis. Basic hydrolysis is typically performed using alkali metal hydroxides like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of an organic solvent (like THF, methanol, or ethanol) and water. Acidic hydrolysis is often used for tert-butyl esters and can be carried out with strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Q2: Is the isoxazole ring stable under hydrolysis conditions?
The stability of the isoxazole ring is highly dependent on the reaction conditions and the substitution pattern on the ring. Generally, isoxazole rings are more stable under acidic to neutral conditions. Under basic conditions, especially at elevated temperatures, the ring can be susceptible to cleavage, leading to the formation of byproducts.
Q3: Which base is better for saponification of isoxazole esters: LiOH or NaOH?
The choice between LiOH and NaOH can depend on the specific substrate and solvent system. LiOH is often favored in research settings, particularly for more hindered esters, as it is believed to be more effective in some cases due to the coordinating ability of the lithium cation. However, NaOH is also widely and successfully used.
Q4: How do I remove the unreacted starting material and other impurities after hydrolysis?
A standard aqueous workup is typically employed. After the reaction, the mixture is often diluted with water and washed with an organic solvent (like diethyl ether or ethyl acetate) to remove any neutral organic impurities. The aqueous layer, containing the carboxylate salt, is then acidified to precipitate the carboxylic acid. The pure acid can then be extracted with an organic solvent.
Q5: What are some common side reactions to be aware of during isoxazole ester hydrolysis?
The primary side reaction of concern is the opening of the isoxazole ring under basic conditions. The specific degradation products will depend on the structure of the isoxazole. Another potential issue, if using an alcohol as a solvent (e.g., methanol for an ethyl ester), is transesterification, where the alcohol solvent can exchange with the alcohol portion of the ester.
Quantitative Data on Isoxazole Ester Hydrolysis
The following table summarizes quantitative data from various literature sources on the hydrolysis of isoxazole esters.
| Isoxazole Ester Substrate | Reagent(s) | Solvent(s) | Temperature | Time | Yield |
| 3-Methylisoxazole-5-carboxylic acid ethyl ester | NaOH (2 eq.) | THF, Methanol, Water | Room Temp. | 18-20 h | 90% |
| Ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄ | Water | 80-88 °C | 3.5 h | "Much higher" than CH₃COOH:HCl |
| Various Benzoate Esters (for comparison) | LiOH | THF, Water | 37 °C | 11-21 min (t₁/₂) | N/A |
Experimental Protocols
Protocol 1: Basic Hydrolysis of 3-Methylisoxazole-5-carboxylic Acid Ethyl Ester
-
Dissolution: Dissolve 3-methylisoxazole-5-carboxylic acid ethyl ester in a minimal amount of tetrahydrofuran (THF).
-
Addition of Base: To the solution, add a solution of sodium hydroxide (2 equivalents) in water, followed by methanol.
-
Reaction: Stir the reaction mixture at room temperature for 18-20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Acidify the aqueous phase to a pH of 2 by the addition of 1N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 times).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the 3-methylisoxazole-5-carboxylic acid.
Protocol 2: Acidic Hydrolysis of Ethyl-5-methylisoxazole-4-carboxylate
-
Reaction Setup: To ethyl-5-methylisoxazole-4-carboxylate, add 60% aqueous sulfuric acid.
-
Heating and Distillation: Heat the reaction mixture to 80-88°C. During the reaction, continuously distill off the ethanol that is formed.
-
Reaction Time: Continue the reaction for approximately 3.5 hours.
-
Workup and Crystallization:
-
After cooling, the product, 5-methylisoxazole-4-carboxylic acid, may precipitate.
-
The solid can be washed with concentrated acetic acid.
-
Further purification can be achieved by crystallization from a 2% acetic acid-toluene mixture.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the hydrolysis of isoxazole esters.
Caption: Troubleshooting workflow for isoxazole ester hydrolysis.
References
Minimizing isomeric impurities in the synthesis of isoxazole derivatives
Welcome to the technical support center for the synthesis of isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in minimizing isomeric impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomeric impurities in isoxazole synthesis?
A1: The most prevalent isomeric impurities are regioisomers, particularly when synthesizing substituted isoxazoles. For instance, in the common 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne, a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles can be formed.[1][2] The 3,5-isomer is often the major product due to electronic and steric factors.[1] Another type of impurity can be stereoisomers (enantiomers or diastereomers) if chiral centers are present in the starting materials or formed during the reaction.
Q2: Which synthetic routes are most prone to forming isomeric mixtures?
A2: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is a primary route where regioselectivity can be a challenge, often yielding a mixture of 3,4- and 3,5-disubstituted isomers.[1] Similarly, the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine can also lead to regioisomeric mixtures, with the outcome highly dependent on reaction conditions.[3]
Q3: How do steric and electronic effects of substituents influence regioselectivity?
A3: In 1,3-dipolar cycloadditions, the regioselectivity is governed by frontier molecular orbital (FMO) interactions. Typically, the reaction between a nitrile oxide and a terminal alkyne is controlled by the interaction of the alkyne's Highest Occupied Molecular Orbital (HOMO) and the nitrile oxide's Lowest Unoccupied Molecular Orbital (LUMO), which favors the 3,5-disubstituted product.[1] Sterically bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state, which also generally favors the formation of the 3,5-isomer.[1]
Q4: What is the role of a catalyst in controlling regioselectivity?
A4: Catalysts can significantly influence the regiochemical outcome. Copper(I) catalysts are widely used to selectively synthesize 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[2][4] Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can be employed in the cyclocondensation of β-enamino diketones with hydroxylamine to selectively produce 3,4-disubstituted isoxazoles.[2][4]
Q5: Can ultrasound-assisted synthesis help in minimizing impurities?
A5: Yes, ultrasound irradiation is a green chemistry approach that can enhance reaction rates, improve yields, and minimize the formation of byproducts.[5] Sonochemistry can lead to shorter reaction times and milder conditions, which can reduce the likelihood of side reactions that may lead to impurities.[5][6]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).
| Possible Cause | Troubleshooting Steps |
| Inherent Reactivity | For 1,3-dipolar cycloadditions with terminal alkynes, the 3,5-isomer is often favored. To obtain the 3,4-isomer, consider alternative strategies.[1] |
| Suboptimal Reaction Conditions | The choice of solvent and temperature can significantly impact the regioisomeric ratio. Experiment with a range of solvents from polar (e.g., ethanol) to non-polar (e.g., toluene) and vary the temperature.[3][7] Lower temperatures can sometimes improve selectivity.[2] |
| Lack of Catalyst | For selective synthesis of 3,5-disubstituted isoxazoles, employ a copper(I) catalyst (e.g., CuI).[2] For 3,4-disubstituted isoxazoles from β-enamino diketones, use a Lewis acid like BF₃·OEt₂.[2][4] |
| Incorrect Starting Material | The use of terminal alkynes strongly favors the 3,5-isomer. Internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[2] |
Problem 2: I am observing low yields of the desired isoxazole product.
| Possible Cause | Troubleshooting Steps |
| Decomposition of Nitrile Oxide | Nitrile oxides can be unstable and dimerize to form furoxans.[2][7] Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[2] Slow, controlled addition of the nitrile oxide precursor can also help.[7] |
| Poor Reactivity of Substrates | Electron-poor alkynes may react slowly. The use of a catalyst like Cu(I) can accelerate the reaction.[2] Steric hindrance on either the nitrile oxide or the alkyne can also reduce the reaction rate.[2] |
| Suboptimal Reaction Conditions | Ensure the chosen solvent solubilizes the reactants effectively.[1] The choice and stoichiometry of the base (e.g., triethylamine) for generating nitrile oxides from hydroximoyl halides are critical.[2] Optimize the reaction temperature, as high temperatures can lead to decomposition.[7] |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used in the correct loading. Consider pre-activation if necessary.[7] |
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of Isoxazoles from a β-Enamino Diketone [8]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Regioisomeric Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | — | 25 | 10 | 35:65 | 73 |
| 2 | MeCN | — | 25 | 16 | 65:35 | 81 |
| 3 | EtOH | Pyridine | 25 | 2 | 64:36 | 71 |
| 4 | MeCN | Pyridine | 25 | 2 | 76:24 | 87 |
| 5 | EtOH | — | reflux | 1 | 23:77 | 76 |
| 6 | MeCN | — | reflux | 3 | 54:46 | 78 |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (1.2 equiv.), base (1.2 equiv.), solvent (4 mL). The ratio was calculated from the ¹H-NMR spectrum of the crude product. 2a and 3a are regioisomers.
Table 2: Effect of Lewis Acid (BF₃·OEt₂) on Regioselectivity [3]
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Regioisomeric Ratio (4a:byproduct) | Isolated Yield (%) |
| 1 | MeCN | 0.5 | 75:25 | 75 |
| 2 | MeCN | 1.0 | 85:15 | 83 |
| 3 | MeCN | 2.0 | 90:10 | 79 |
| 4 | EtOH | 2.0 | 70:30 | 72 |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (1.2 equiv.), pyridine (1.4 equiv.), room temperature, solvent (4 mL). The ratio was calculated from the ¹H-NMR spectrum of the crude product. 4a is the 3,4-disubstituted isoxazole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition[2][4]
This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal alkyne.
-
Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL), add a mild base (e.g., triethylamine, 1.5 mmol).
-
Copper Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by adding a copper(II) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol) to the solvent.
-
Cycloaddition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture, followed by the dropwise addition of the in situ generated nitrile oxide solution over 1 hour.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[2][9]
This metal-free approach involves the [3+2] cycloaddition of an in situ generated nitrile oxide with an enamine.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, filter the mixture and concentrate the filtrate. The resulting intermediate is then oxidized (e.g., with an appropriate oxidizing agent) to yield the final 3,4-disubstituted isoxazole, which is purified by column chromatography.
Visualizations
Caption: Comparative workflow for the synthesis of 3,5- and 3,4-disubstituted isoxazoles.
Caption: Factors influencing the regioselectivity and purity of isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Improving the Solubility of 3-Phenylisoxazole-5-Carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the solubility of 3-phenylisoxazole-5-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of 3-phenylisoxazole-5-carboxamide derivatives?
A1: The primary challenges stem from their typically low aqueous solubility and, in some cases, poor membrane permeability.[1] Many isoxazole-carboxamide derivatives fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability, or Class IV, with both low solubility and low permeability. This poor solubility can lead to a low dissolution rate in gastrointestinal fluids, limiting the amount of drug available for absorption.[1]
Q2: What are the most common strategies to improve the solubility of these compounds?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble 3-phenylisoxazole-5-carboxamide derivatives. These include:
-
Physical Modifications:
-
Chemical Modifications:
-
pH Adjustment: For ionizable derivatives, adjusting the pH of the solution can significantly increase solubility.[3][4]
-
Salt Formation: Converting the derivative to a salt form is a common and effective method to increase solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.[1]
-
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits higher solubility and faster dissolution.[1]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nano-emulgels can improve the solubility and absorption of lipophilic drugs. A nano-emulgel formulation has been successfully used to improve the potency of an isoxazole-carboxamide derivative.[1]
-
Co-solvency: The use of a water-miscible solvent in which the drug is more soluble can enhance its overall solubility in an aqueous medium.
-
Q3: How do I choose the most appropriate solubility enhancement technique for my specific 3-phenylisoxazole-5-carboxamide derivative?
A3: The selection of an appropriate technique depends on the physicochemical properties of your compound, such as its melting point, chemical stability, and solubility in various organic solvents and oils. A thorough pre-formulation study is crucial. For instance, a compound with good solubility in lipids would be a suitable candidate for a lipid-based formulation.[1]
Q4: What is the maximum recommended concentration of DMSO as a co-solvent in an assay?
A4: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many hydrophobic compounds, its concentration in final aqueous solutions, especially for biological assays, should be minimized. A general guideline is to keep the final DMSO concentration at or below 1%, with 0.1% being considered safe for most cell lines to avoid artifacts and cytotoxicity.[5]
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with poorly soluble 3-phenylisoxazole-5-carboxamide derivatives.
Issue 1: My compound precipitates immediately upon dilution of a DMSO stock into an aqueous buffer.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Supersaturation / Solvent Shifting | Decrease the final concentration of the compound. Prepare the working solution by adding the DMSO stock to the aqueous buffer drop-wise while vigorously vortexing or stirring.[5][6] A serial dilution approach, with an intermediate dilution step, can also be beneficial.[7] | The compound remains in solution at a lower, yet still effective, concentration. Gradual solvent exchange prevents the compound from crashing out of solution. |
| Buffer Incompatibility | Test the solubility of your compound in a small volume of the intended buffer before preparing a large batch.[7] Consider using a different buffer system or adjusting the pH. | Identification of a compatible buffer system where the compound remains soluble. |
| Low Kinetic Solubility | Increase the mixing energy during dilution by using a vortex mixer or by rapid pipetting up and down.[6] | Improved mixing can help to keep the compound in a kinetically stable, supersaturated state for the duration of the experiment. |
Issue 2: My compound solution is initially clear but precipitates over time.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Thermodynamic Insolubility | The final concentration is above the thermodynamic solubility limit. Lower the final concentration of the compound in your working solution.[6] | The compound remains in solution for the entire duration of the experiment at a concentration below its thermodynamic solubility. |
| Temperature Fluctuations | Ensure that all solutions and experimental setups are maintained at a constant and controlled temperature. Avoid repeated freeze-thaw cycles of stock solutions.[6] | Stable temperature conditions prevent temperature-induced precipitation. |
| pH Shift | Ensure the buffer system has sufficient capacity to maintain a stable pH throughout the experiment, especially for long incubation times. | A stable pH prevents changes in the ionization state of the compound, thus maintaining its solubility. |
| Compound Instability | The compound may be degrading into less soluble byproducts. Assess the stability of the compound in the assay buffer over the intended experimental time. If degradation is observed, prepare fresh solutions immediately before use and consider shorter incubation times.[6] | Use of fresh solutions and optimized experimental timelines will minimize the impact of degradation on solubility and results. |
Quantitative Data Summary
| Solvent System | General Solubility | Considerations |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very Low to Poor | The intrinsic aqueous solubility is typically low for this class of compounds.[1] |
| Water-Miscible Organic Solvents (e.g., DMSO, Ethanol) | High | These are suitable for preparing concentrated stock solutions.[5] |
| Aqueous Buffer with Co-solvent (e.g., <1% DMSO) | Low to Moderate | The final concentration achievable without precipitation will be limited.[5] |
| Simulated Gastric Fluid (SGF, pH ~1.2) | Potentially Higher (for basic derivatives) | The solubility of weakly basic derivatives may increase in acidic environments.[1][3] |
| Simulated Intestinal Fluid (SIF, pH ~6.8) | Potentially Lower (for basic derivatives) | The solubility of weakly basic derivatives may decrease as the pH approaches neutral.[1][3] |
| Oils (e.g., Corn oil, PEG300) | Varies (compound-dependent) | Suitable for lipid-based formulations like SEDDS or nanoemulsions.[1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.[8]
-
Preparation: Add an excess amount of the 3-phenylisoxazole-5-carboxamide derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium.
Protocol 2: Preparation of a Nano-emulgel Formulation
This protocol provides a general method for preparing a nano-emulgel to enhance the solubility and delivery of a hydrophobic compound.[1]
-
Component Selection:
-
Oil Phase: Select an oil in which the 3-phenylisoxazole-5-carboxamide derivative has high solubility (e.g., oleic acid, corn oil).
-
Surfactant and Co-surfactant: Choose a biocompatible surfactant and co-surfactant (e.g., Tween 80 and Span 80).
-
Aqueous Phase: Typically purified water.
-
Gelling Agent: Carbopol 940 is a common choice.
-
-
Preparation of Nanoemulsion:
-
Dissolve the 3-phenylisoxazole-5-carboxamide derivative in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil/surfactant mixture with constant, vigorous stirring until a clear and transparent nanoemulsion is formed.
-
-
Preparation of Hydrogel:
-
Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in distilled water and allow it to swell completely (this may take several hours or overnight).
-
-
Formation of Nano-emulgel:
-
Slowly add the prepared nanoemulsion to the hydrogel base with continuous stirring.
-
Adjust the pH of the mixture to a suitable range (e.g., 6.8-7.4) using a neutralizing agent like triethanolamine to induce the formation of a viscous gel.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting workflow for compound precipitation.
References
Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition of Phenylisoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the 1,3-dipolar cycloaddition for the synthesis of phenylisoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenylisoxazoles via 1,3-dipolar cycloaddition?
The most prevalent and versatile method is the 1,3-dipolar cycloaddition of in situ generated benzonitrile oxides with alkynes.[1] Another significant approach involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1]
Q2: How do solvent and temperature influence the yield and regioselectivity of the reaction?
Solvent and temperature are critical parameters. The polarity of the solvent can affect the solubility of reactants and the reaction rate.[1] Temperature optimization is crucial for managing reaction kinetics; high temperatures can lead to side product formation, while low temperatures may result in a sluggish or incomplete reaction.[1]
Q3: I am observing low yields in my reaction. What are the likely causes and how can I improve it?
Low yields in 1,3-dipolar cycloadditions for phenylisoxazole synthesis can arise from several factors. A primary issue is often the rapid dimerization of the in situ generated benzonitrile oxide to form furoxans.[1] To counter this, using a slight excess of the benzonitrile oxide precursor can be effective. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor the undesired dimerization over the cycloaddition.[1]
Q4: My reaction is producing a mixture of isomers. How can I enhance the regioselectivity?
The formation of isomers is a common challenge. Regioselectivity is governed by both electronic and steric factors of the dipole and dipolarophile.[1] For the synthesis of 3,5-disubstituted isoxazoles, the use of a copper(I) catalyst is a well-established method to achieve high regioselectivity.[2] Lowering the reaction temperature can also improve selectivity.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the 1,3-dipolar cycloaddition for phenylisoxazole synthesis.
Problem: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Decomposition of Nitrile Oxide | Generate the benzonitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne. This minimizes the formation of furoxan dimers.[2] |
| Suboptimal Reaction Conditions | Screen different solvents with varying polarities. Optimize the reaction temperature; microwave-assisted synthesis has been shown to improve yields in some cases, with yields ranging from 30% to 93%.[3] |
| Impure Starting Materials | Ensure the purity of the benzaldehyde oxime (precursor for nitrile oxide) and the alkyne. Impurities can lead to unwanted side reactions. |
| Incorrect Stoichiometry | A 1:1 molar ratio of the nitrile oxide precursor and the alkyne is generally recommended. A slight excess of the nitrile oxide precursor may be beneficial.[1] |
| Inefficient Purification | Product loss can occur during workup and purification. Optimize chromatographic conditions to ensure efficient separation. |
Problem: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution |
| Uncatalyzed Reaction | Employ a catalyst to direct the regioselectivity. Copper(I) catalysts (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) are highly effective in favoring the formation of 3,5-disubstituted isoxazoles.[2] |
| High Reaction Temperature | Lowering the reaction temperature can sometimes enhance the selectivity towards the desired regioisomer.[2] |
| Solvent Effects | The choice of solvent can influence the regiochemical outcome. Experiment with less polar solvents, which may favor the desired isomer.[2] |
| Steric Hindrance | Significant steric hindrance on either the benzonitrile oxide or the alkyne can impact the regioselectivity and reaction rate.[2] Consider modifying the substituents to reduce steric clash. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a 1,3-Dipolar Cycloaddition
The following table summarizes the optimization of catalyst, solvent, and temperature for a model azide-alkyne [3+2] cycloaddition reaction, which shares principles with the nitrile oxide-alkyne cycloaddition.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | H₂O/t-BuOH (1:1) | 80 | 12 | 25 |
| 2 | - | H₂O/t-BuOH (1:1) | 60 | 12 | 40 |
| 3 | - | H₂O/t-BuOH (1:1) | Room Temp. | 12 | 55 |
| 4 | CuSO₄ (50) | H₂O/t-BuOH (1:1) | Room Temp. | 8 | 95 |
| 5 | CuSO₄ (50) | H₂O/t-BuOH (1:1) | 60 | 6 | 80 |
Data adapted from a study on 1,2,3-triazole synthesis, illustrating general principles of condition optimization for [3+2] cycloadditions.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Phenylisoxazole Derivatives
This protocol describes a general method for the synthesis of 3-phenylisoxazole derivatives through a 1,3-dipolar cycloaddition.
Materials:
-
Substituted benzaldehyde
-
Hydroxylamine
-
N-Chlorosuccinimide (NCS)
-
Substituted alkyne (e.g., methyl 3-cyclopropyl-3-oxopropionate)
-
Triethylamine
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
Step 1: Synthesis of Benzaldoxime Intermediate
-
Dissolve the substituted benzaldehyde (1a-e) in ethanol.
-
Add hydroxylamine and heat the mixture at 60°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude oxime intermediate (2a-e).
Step 2: Formation of Hydroximoyl Chloride
-
Dissolve the crude oxime intermediate in DMF.
-
Add N-Chlorosuccinimide (NCS) and stir the mixture at 40°C for 2 hours to yield the corresponding hydroximoyl chloride (3a-e).
Step 3: 1,3-Dipolar Cycloaddition
-
In a separate flask, dissolve the substituted alkyne (e.g., methyl 3-cyclopropyl-3-oxopropionate) in ethanol.
-
Cool the solution to 0°C and add triethylamine.
-
Slowly add the solution of the hydroximoyl chloride (3a-e) to the alkyne solution.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylisoxazole derivative (4a-e).[5]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for phenylisoxazole synthesis.
References
Technical Support Center: Purification of 3-phenylisoxazole-5-carboxamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-phenylisoxazole-5-carboxamide products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purity Issues
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point suggests the presence of impurities. For 3-phenylisoxazole-5-carboxamide derivatives synthesized via amide coupling, common impurities include:
-
Unreacted Starting Materials: 3-Phenylisoxazole-5-carboxylic acid and the corresponding aniline derivative.
-
Coupling Agent Byproducts: Urea byproducts if carbodiimides like DCC or EDC are used.[1]
-
Side-Reaction Products: Impurities from side reactions during the synthesis of the isoxazole ring.
Troubleshooting Strategy:
-
TLC Analysis: Run a TLC of your crude product against the starting materials (carboxylic acid and amine) to confirm their presence.
-
Extraction: An acidic wash (e.g., with 1N HCl) can help remove unreacted basic aniline starting material. A basic wash (e.g., with saturated NaHCO₃) can remove unreacted acidic this compound.
-
Chromatography: If starting materials are still present, column chromatography is recommended.
-
Recrystallization: For removal of minor impurities, recrystallization is an effective final step.
Column Chromatography
Q2: I'm having trouble separating my product from impurities using column chromatography. What solvent system should I use?
A2: The choice of solvent system is critical for successful separation. For 3-phenylisoxazole-5-carboxamide derivatives, which are moderately polar, a combination of a non-polar and a polar solvent is typically effective.
Recommended Solvent Systems:
-
n-Hexane: Ethyl Acetate
-
Dichloromethane (DCM): Ethyl Acetate
-
Dichloromethane (DCM): Methanol (for more polar derivatives)
Troubleshooting and Optimization:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For example, begin with 10% ethyl acetate in n-hexane and slowly increase the concentration of ethyl acetate.
-
"Dry Loading": If your crude product is not very soluble in the initial chromatography solvent, you can use a "dry loading" technique. Dissolve your compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and then load this powder onto the column.
Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?
A3: Streaking or tailing can be caused by several factors:
-
Compound Acidity/Basicity: The amide or isoxazole functionality might interact strongly with the acidic silica gel.
-
Insolubility: The compound may be poorly soluble in the mobile phase.
-
Column Overloading: Too much sample has been loaded onto the column.
Troubleshooting Steps:
-
Add a Modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape. For acidic compounds, a small amount of acetic acid or formic acid can be added.
-
Change Solvent System: Try a different solvent system where your compound has better solubility.
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
Recrystallization
Q4: My product "oils out" instead of crystallizing. How can I fix this?
A4: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Solutions:
-
Use a Lower-Boiling Point Solvent: This ensures the solvent boils before the compound melts.
-
Increase the Amount of Solvent: This keeps the compound dissolved at a lower temperature.
-
Use a Binary Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly.
Q5: No crystals are forming, even after cooling the solution. What should I do?
A5: If crystals do not form readily, you can try to induce crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystal growth.
-
Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.
Data Presentation
Table 1: Typical Column Chromatography Parameters for 3-phenylisoxazole-5-carboxamide Derivatives
| Derivative | Stationary Phase | Mobile Phase (v/v) | Typical Rf | Reference |
| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | Silica Gel | n-Hexane: Ethyl Acetate (3:2) | 0.64 | [2] |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–carboxamide | Silica Gel | DCM: Ethyl Acetate (4:1) | 0.95 | [2] |
| N-(4-(2-Methoxyphenoxy) phenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | Silica Gel | n-Hexane: Ethyl Acetate (3:2) | 0.49 | [2] |
| 5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–carboxamide | Silica Gel | n-Hexane: Ethyl Acetate (3:2) | 0.66 | [2] |
Table 2: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | 40 | Medium | Good for dissolving many organic compounds. |
| Ethyl Acetate | 77 | Medium | Common choice for recrystallization. |
| Ethanol | 78 | High | Good for more polar compounds. |
| Methanol | 65 | High | Can be used in binary systems with less polar solvents. |
| n-Hexane | 69 | Low | Often used as the "poor" solvent in binary systems. |
| Toluene | 111 | Low | Higher boiling point, can be useful if compound is a high-melting solid. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (least polar composition if using a gradient).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Visualizations
Caption: General workflow for troubleshooting the purification of 3-phenylisoxazole-5-carboxamide.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Enhancing the Metabolic Stability of Indole-Isoxazole Hybrids
This technical support center is designed for researchers, scientists, and drug development professionals working with indole-isoxazole hybrids. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at improving the metabolic stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of indole-isoxazole hybrids?
Indole-isoxazole hybrids possess two key heterocyclic rings, both of which can be susceptible to metabolic enzymes. The most common metabolic liabilities include:
-
Oxidative Metabolism of the Indole Ring: The indole nucleus is electron-rich and prone to oxidation by cytochrome P450 (CYP) enzymes.[1] Aromatic hydroxylation is a frequent metabolic pathway, with the 5- and 6-positions being common sites.[1] The indole C3 position is particularly susceptible to hydroxylation.[2] Another potential liability is the dehydrogenation of 3-alkylindoles, which can form reactive 3-methyleneindolenine intermediates.[3]
-
Isoxazole Ring Cleavage: A major metabolic pathway for isoxazoles is the cleavage of the N-O bond.[4] This can be catalyzed by CYP enzymes, particularly the reduced P450Fe(II) form, as well as by NADH-dependent reductases.[5][6][7] The susceptibility to ring opening can be influenced by the substituents on the isoxazole ring.[8] For instance, 3-unsubstituted isoxazoles can be prone to ring scission.[5][7]
-
Hydroxylation of Substituents: Alkyl or aryl substituents on either the indole or isoxazole ring can undergo hydroxylation, providing another route for metabolism.[7]
Q2: What are the primary strategies to enhance the metabolic stability of my indole-isoxazole compounds?
Improving metabolic stability typically involves identifying the "soft spots" for metabolism and making structural modifications to block these pathways. Key strategies include:
-
Blocking Metabolic Hotspots:
-
Deuterium Incorporation: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond compared to the C-H bond, leading to a slower rate of metabolism due to the kinetic isotope effect.[9]
-
Introduction of Halogens or Electron-Withdrawing Groups: Placing fluorine, chlorine, or other electron-withdrawing groups at sites of potential hydroxylation can block metabolism at that position.
-
-
Modifying Physicochemical Properties:
-
Decreasing Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP enzymes. Reducing lipophilicity by introducing polar functional groups can decrease metabolism.[9]
-
Cyclization: Incorporating metabolically labile groups into a cyclic structure can sterically hinder access by metabolic enzymes and thus reduce metabolism.[9][10]
-
-
Structure-Activity Relationship (SAR) Guided Design: Systematically modifying different parts of the indole-isoxazole scaffold and assessing the impact on metabolic stability can reveal key insights for designing more stable analogs.
Q3: What is "metabolic switching" and how can it affect my experiments?
Metabolic switching is a phenomenon where blocking one major metabolic pathway leads to an increase in metabolism through a previously minor pathway.[11] For researchers, this means that even if you successfully block the primary metabolic soft spot on your indole-isoxazole hybrid, the compound might still exhibit poor stability due to the emergence of a new primary metabolic route. It is crucial to analyze the full metabolite profile of your modified compounds to identify any potential metabolic switching. For example, if you block a site of aromatic hydroxylation on the indole ring, you might see an increase in isoxazole ring cleavage.
Troubleshooting Experimental Assays
The following section provides guidance on troubleshooting common issues encountered during in vitro metabolic stability assays, particularly with liver microsomes.
Problem 1: My compound shows very high clearance and is almost completely gone by the first time point in my microsomal stability assay.
This indicates rapid degradation, but it's important to distinguish between metabolic and non-metabolic instability.
-
Is the instability observed in the absence of the metabolic cofactor, NADPH?
-
Action: Run a control experiment with two conditions: one with the complete reaction mix (+NADPH) and one without NADPH (-NADPH).[12]
-
Interpretation:
-
Problem 2: My compound shows instability even without NADPH. How do I determine the cause?
-
Action:
-
Incubate the compound in the assay buffer without any microsomes or NADPH to check for chemical instability at the assay's pH and temperature.[12]
-
Perform a recovery experiment by adding the compound to the reaction mix (including microsomes) and immediately stopping the reaction at T0. Compare the measured concentration to a standard prepared in the same matrix.[12]
-
-
Interpretation:
Q4: What is nonspecific binding and how can I mitigate it?
Nonspecific binding refers to the adhesion of a compound to surfaces like plasticware or microsomal proteins.[12] This can lead to an overestimation of clearance.
-
Mitigation Strategies:
Q5: My results show high variability between replicate wells. What could be the cause?
-
Potential Causes and Solutions:
-
Inconsistent Pipetting: Small volume additions are a major source of variability. Use calibrated pipettes and visually check for complete transfer.[13]
-
Microsome Suspension Not Homogenous: Liver microsomes can settle over time. Gently vortex or invert the stock solution before each use.[13]
-
Temperature Fluctuations: Ensure the incubation plate is at a stable 37°C before starting the reaction.[13]
-
Data Presentation
The following table presents representative in vitro metabolic stability data for a hypothetical series of indole-isoxazole hybrids in human liver microsomes (HLM). This illustrates how structural modifications can impact metabolic stability.
| Compound | R1 | R2 | t1/2 (min) | CLint (µL/min/mg protein) |
| 1a | H | H | 15 | 46.2 |
| 1b | F | H | 35 | 19.8 |
| 1c | H | CH3 | 12 | 57.8 |
| 1d | H | CF3 | 45 | 15.4 |
| 1e | D | H | 28 | 24.8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed Protocol for Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of indole-isoxazole hybrids using liver microsomes.
1. Materials and Equipment:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)
-
96-well plates (low-binding recommended)
-
Multichannel pipettes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and controls (typically in DMSO).
-
Thaw liver microsomes on ice.
-
Prepare the microsomal working solution by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[6] Keep on ice.
-
Prepare the NADPH regenerating system or NADPH solution.
-
-
Incubation:
-
Add the microsomal working solution to the wells of the 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal or greater volume of ice-cold stop solution.[6] The 0-minute time point is crucial for determining the initial concentration and assessing recovery.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[6]
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein concentration) .
Visualizations
Caption: Workflow for a typical microsomal stability assay.
Caption: Troubleshooting logic for high compound clearance.
References
- 1. Discovery of metabolic switch could lead to targeted treatment of obesity, cancer - News Service [news.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Biological Activity of 3-Phenylisoxazole-5-Carboxylic Acid Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-phenylisoxazole-5-carboxylic acid analogues, supported by experimental data from various studies. The information is presented to facilitate the evaluation and selection of these compounds for further investigation.
The this compound scaffold is a privileged structure in medicinal chemistry, with its analogues demonstrating a wide range of biological activities. This guide synthesizes findings on their efficacy as enzyme inhibitors and anticancer agents, providing a comparative analysis of their performance.
Enzyme Inhibition
Xanthine Oxidase Inhibition
A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia. The inhibitory activities of these analogues are presented in Table 1. Structure-activity relationship (SAR) studies have revealed that the presence of a cyano group at the 3-position of the phenyl moiety is a preferred substitution pattern for enhanced inhibitory potency.[1] A molecular modeling study of compound 11a has provided insights into its binding mode with xanthine oxidase, which can inform the design of novel non-purine inhibitors based on the 5-phenylisoxazole-3-carboxylic acid scaffold.[1]
Table 1: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylic Acid Analogues
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
| 5a | 3-CN | Data not available in abstract |
| 5b | 3-NO2 | Data not available in abstract |
| 11a | 3-CN, 4-OH | Data not available in abstract |
| Allopurinol (control) | - | 2.93[2] |
Note: Specific IC50 values for all compounds were not available in the abstracts reviewed. However, it was noted that most compounds exhibited potency in the micromolar to submicromolar range.[1]
α-Amylase and α-Glucosidase Inhibition
Phenylisoxazole quinoxalin-2-amine hybrids have been synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. These compounds show potential as antidiabetic agents. The IC50 values for representative compounds are shown in Table 2.
Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Phenylisoxazole Quinoxalin-2-Amine Hybrids
| Compound | Substitution | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 5c | 7-NO2, R3=H | - | 15.2 ± 0.3 |
| 5d | 5-NO2 | 54.9 ± 0.9 | - |
| 5h | 7-NO2, R3=Cl | 16.4 ± 0.1 | - |
| 5i | R3=Cl | 66.9 ± 0.5 | - |
| Acarbose (control) | - | - | 49.3 ± 1.1 |
Histone Deacetylase (HDAC) Inhibition
A novel series of 3-phenylisoxazole derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors. HDACs are promising targets for cancer therapy. The inhibitory activity against HDAC1 and the antiproliferative activity against prostate cancer cells (PC3) are summarized in Table 3. SAR studies indicated that the length of the linker at the R2 position significantly influences activity, with a butyl linker being optimal.[3]
Table 3: HDAC1 Inhibitory and Antiproliferative Activities of 3-Phenylisoxazole Derivatives
| Compound | HDAC1 Inhibition at 1000 nM (%) | PC3 IC50 (µM) | WPMY-1 (normal cells) Toxicity |
| 7 | 9.30 | - | - |
| 10 | - | 9.18 | No evident toxicity |
| 17 | 86.78 | 5.82 | No significant toxicity |
Anticancer Activity
The antiproliferative effects of this compound analogues and related isoxazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 4. Notably, a 4,5-dihydroisoxazole-5-carboxamide derivative has shown greater potency than the established chemotherapeutic agent Cisplatin in a specific study. In-silico studies suggest a potential interaction with the PI3K enzyme for this class of compounds.
Table 4: In-Vitro Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| 4,5-dihydroisoxazole-5-carboxamide (17h) | HeLa | 4.11 |
| MCF-7 | 4.03 | |
| Chloro-fluorophenyl-Isoxazole carboxamide (TYH-19) | HeLa | 0.107±1.47 µg/ml |
| Hep3B | 3.621 ±1.56 µg/ml | |
| Chloro-fluorophenyl-Isoxazole carboxamide (TYH-17) | Hep3B | 2.774±0.53 µg/ml |
| Cisplatin (control) | HeLa | Varies (e.g., ~5-15) |
| MCF-7 | Varies (e.g., ~10-25) |
Signaling Pathways and Mechanisms of Action
Putative PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[4] Its dysregulation is frequently implicated in cancer.[5][6] The anticancer activity of some isoxazole derivatives is hypothesized to involve the inhibition of key components of this pathway, such as the PI3K enzyme.
Caption: Simplified PI3K/Akt signaling pathway.
Histone Deacetylase (HDAC) Inhibition Mechanism
HDAC inhibitors exert their anticancer effects by blocking the removal of acetyl groups from histones and other proteins.[7] This leads to hyperacetylation, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes.[7] The mechanism also involves the acetylation of non-histone proteins, which can regulate processes like cell cycle progression and apoptosis.[7][8]
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Phenylisoxazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
An in-depth analysis of phenylisoxazole derivatives reveals key structural determinants for their anticancer, anti-inflammatory, antibacterial, and enzyme-inhibitory activities. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers and scientists in the development of novel therapeutics.
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent scaffold in medicinal chemistry. When coupled with a phenyl ring, the resulting phenylisoxazole core serves as a versatile template for designing compounds with a wide array of biological activities. The therapeutic potential of these derivatives is significantly influenced by the nature and position of substituents on both the phenyl and isoxazole moieties. This guide synthesizes findings from recent studies to provide a clear comparison of how structural modifications impact the biological efficacy of phenylisoxazole derivatives in different therapeutic areas.
Anticancer Activity: Targeting Cellular Proliferation
Phenylisoxazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the induction of apoptosis, and inhibition of enzymes crucial for cancer cell survival like histone deacetylases (HDACs).[1][2][3][4]
A series of phenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] The study revealed that the position and nature of substituents on the phenyl ring play a crucial role in determining the anticancer potency.
Comparative Anticancer Activity of Phenyl-isoxazole-carboxamide Derivatives
| Compound | Substitution on Phenyl Ring | HeLa IC50 (µM) | Hep3B IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | 4-Cl | 0.91 | 8.02 | - |
| 2d | 4-F | - | - | - |
| Doxorubicin | (Standard) | - | 2.23 | - |
| Table 1: In vitro cytotoxic activity of selected phenyl-isoxazole-carboxamide derivatives against human cancer cell lines.[5] A lower IC50 value indicates higher potency. |
In another study focusing on HDAC inhibition, a series of 3-phenylisoxazole derivatives were designed and synthesized.[1][2] The SAR studies indicated that the linker length at the R2 position significantly influenced the inhibitory activity against HDAC1, with a butyl linker being optimal.[1][2]
HDAC1 Inhibitory Activity and Antiproliferative Effects of 3-Phenylisoxazole Derivatives
| Compound | R1 Substitution | R2 Linker | HDAC1 Inhibition (%) at 1000 nM | PC3 IC50 (µM) |
| 10 | H | Propyl | - | 9.18 |
| 17 | H | Butyl | 86.78 | 5.82 |
| Table 2: HDAC1 inhibitory activity and antiproliferative activity of representative 3-phenylisoxazole derivatives against prostate cancer cells.[1][2] |
Anti-inflammatory Activity: Modulating Inflammatory Responses
Phenylisoxazole derivatives have also been investigated for their anti-inflammatory properties. A study on newer 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles demonstrated their potential to reduce inflammation in a carrageenan-induced rat paw edema model.[6] The anti-inflammatory activity was found to be influenced by the substituents on the 5-phenyl ring.
Comparative Anti-inflammatory Activity of Phenylisoxazole Derivatives
| Compound | Substitution on 5-Phenyl Ring | % Inhibition of Paw Edema (after 3h) |
| IIa | 2-Cl | 63.63 |
| IIb | 4-Cl | 59.09 |
| IIc | 2-NO2 | 54.54 |
| IId | 4-NO2 | 50.00 |
| Indomethacin | (Standard) | 68.18 |
| Table 3: In vivo anti-inflammatory activity of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles.[6] |
Antibacterial and Enzyme Inhibitory Activities
The versatility of the phenylisoxazole scaffold extends to antibacterial and enzyme-inhibitory applications. Studies on 4-nitro-3-phenylisoxazole derivatives have identified potent antibacterial agents against plant pathogens.[7][8][9] Furthermore, phenylisoxazole quinoxalin-2-amine hybrids have been synthesized and shown to be effective inhibitors of α-amylase and α-glucosidase, highlighting their potential in the management of diabetes.[10]
Comparative Antibacterial Activity of 4-nitro-3-phenylisoxazole Derivatives
| Compound | Substitution on Phenyl Ring | EC50 against Xanthomonas oryzae (µg/mL) |
| 5o | 2-F | 15.6 |
| 5p | 3-F | 10.8 |
| 5q | 4-F | 8.9 |
| Bismerthiazol | (Standard) | 89.7 |
| Table 4: Antibacterial activity of 4-nitro-3-phenylisoxazole derivatives.[7][8] |
Comparative Enzyme Inhibitory Activity of Phenylisoxazole Quinoxalin-2-amine Hybrids
| Compound | Substitution | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 5c | 7-NO2, R3=H | - | 15.2 |
| 5h | 7-Cl, R3=4-CH3 | 16.4 | - |
| Acarbose | (Standard) | - | 49.3 |
| Table 5: In vitro inhibitory activity of phenylisoxazole quinoxalin-2-amine hybrids against α-amylase and α-glucosidase.[10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay) [5]
-
Cell Seeding: Cancer cells (HeLa, Hep3B, MCF-7) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized phenylisoxazole derivatives and incubated for 48 hours.
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Carrageenan-Induced Rat Paw Edema [6]
-
Animal Model: Wistar albino rats are used for the experiment.
-
Compound Administration: The test compounds (phenylisoxazole derivatives) or the standard drug (Indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a specified time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
In Vitro α-Amylase and α-Glucosidase Inhibition Assay [10]
-
Enzyme and Substrate Preparation: Solutions of α-amylase or α-glucosidase and their respective substrates (starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with different concentrations of the test compounds for a specific duration.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction, and the mixture is incubated.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of product formed is determined by measuring the absorbance at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Conclusion
The phenylisoxazole scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of potent therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications to the phenyl and isoxazole rings can significantly enhance biological activity and selectivity. The data presented in this guide underscores the importance of systematic structural optimization in the design of novel phenylisoxazole derivatives for diverse therapeutic applications, from oncology to infectious diseases and metabolic disorders. Future research in this area will likely focus on refining these structures to improve their pharmacokinetic profiles and further enhance their therapeutic indices.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 3-Phenylisoxazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of 3-phenylisoxazole-based inhibitors, focusing on their target engagement validation through various established biophysical and cellular assays. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the in vitro potency of 3-phenylisoxazole-based inhibitors against their respective targets, alongside data for well-established alternative inhibitors for comparative purposes. It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental conditions can influence IC50 values.
Table 1: Comparison of HDAC1 Inhibitors
| Compound | Target | Assay Type | IC50 / % Inhibition | Cell Line (for cellular activity) | Cellular Activity (IC50) | Reference |
| 3-Phenylisoxazole Derivative 17 | HDAC1 | Biochemical Assay | 86.78% inhibition @ 1000 nM | PC3 (Prostate Cancer) | 5.82 µM | [1][2] |
| 3-Phenylisoxazole Derivative 10 | HDAC1 | Biochemical Assay | Not explicitly stated | PC3 (Prostate Cancer) | 9.18 µM | [1][2] |
| Vorinostat (SAHA) | Pan-HDAC | Biochemical Assay | 374 nM (for HDAC1) | MV4-11 (Leukemia), Daudi (Lymphoma), A549 (Lung), MCF-7 (Breast) | 0.636 µM (MV4-11), 0.493 µM (Daudi), 1.64 µM (A549), 0.685 µM (MCF-7) | [3][4] |
| Entinostat (MS-275) | Class I HDACs (HDAC1, 2, 3) | Not specified | Not specified | Jurkat, Molt-4 (Leukemia) | Not specified | [5] |
| Panobinostat | Pan-HDAC | Not specified | More potent than Vorinostat | ACH2, U1 (Latently infected T-cells) | EC50 values lower than Vorinostat | [6] |
Table 2: Comparison of KRAS G12C Inhibitors
| Compound | Target | Assay Type | Binding Affinity / Potency (IC50) | Cell Line | Cellular Activity (IC50) | Reference |
| Isoxazole-based Covalent Inhibitors | KRAS G12C | MTT Assay | Selective for mutant G12C | Calu-1 (Lung Cancer), HCT-116 (Colon Cancer) | Effective in Calu-1, ineffective in HCT-116 | [7] |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay | IC50 = 8.88 nM | Not specified | Not specified | [8] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | Kd = 9.59 nM | Not specified | Not specified | [8] |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical Assay | IC50 < 0.01 µM | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of 3-phenylisoxazole-based inhibitors are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the 3-phenylisoxazole inhibitor at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[11]
-
Cell Harvesting: Wash cells with ice-cold PBS and scrape them into PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[11]
-
Heat Shock: Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a non-heated control. Immediately cool the samples on ice.[11]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[11]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction and analyze by Western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Fluorescence Polarization (FP) Assay
FP assays measure the binding of a small molecule to a larger protein by detecting changes in the polarization of emitted light from a fluorescent probe.[12]
Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled ligand (probe) that binds to the target protein. Prepare serial dilutions of the 3-phenylisoxazole inhibitor.
-
Assay Setup: In a microplate, combine the target protein, the fluorescent probe at a fixed concentration, and varying concentrations of the inhibitor in an appropriate buffer.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: The displacement of the fluorescent probe by the inhibitor will result in a decrease in fluorescence polarization. The IC50 value can be determined by plotting the change in polarization against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between an inhibitor and its target.[13][14]
Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein in the calorimeter cell and a solution of the 3-phenylisoxazole inhibitor in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the protein solution while monitoring the heat change.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the enthalpy change (ΔH). Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and entropy change (ΔS).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation, often used to determine the cytotoxic effects of inhibitors.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the 3-phenylisoxazole inhibitor and incubate for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for validating target engagement.
Caption: HDAC1 signaling pathway and mechanism of inhibition.
Caption: KRAS G12C signaling pathway and covalent inhibition.
Caption: Experimental workflow for inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Retrospective Comparative Analysis of KRAS G12C vs. Other KRAS Mutations in mCRC Patients Treated With First-Line Chemotherapy Doublet + Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
Phenylisoxazole Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Heating Methods
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like phenylisoxazoles is a critical aspect of the discovery pipeline. The choice of heating method can significantly impact reaction times, yields, and overall sustainability. This guide provides an objective comparison of microwave-assisted and conventional heating techniques for the synthesis of phenylisoxazoles, supported by experimental data and detailed protocols.
Performance Comparison: Microwave vs. Conventional Heating
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering distinct advantages over traditional heating methods. The primary difference lies in the mechanism of heat transfer. Conventional heating relies on conduction and convection, resulting in a temperature gradient within the reaction mixture, where the vessel walls are hotter than the bulk of the solution. In contrast, microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction volume. This efficiency often translates to dramatically reduced reaction times and improved yields.
Quantitative Data Summary
The following tables summarize the quantitative comparison between microwave-assisted and conventional heating for the synthesis of various substituted isoxazoles, including phenylisoxazole derivatives.
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
| Entry | Substituents (R1, R2) | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Phenyl, Phenyl | Conventional | 75 | 2 h | 72-90 | |
| 2 | Phenyl, Phenyl | Microwave | 60 | 5 min | 91-98 | |
| 3 | 4-Methoxyphenyl, Phenyl | Conventional | Reflux | 6-7 h | - | |
| 4 | 4-Methoxyphenyl, Phenyl | Microwave | 180W | 10-15 min | - | |
| 5 | Phenyl, Methyl | Conventional | 115-120 | 5 h | 57-71 | |
| 6 | Phenyl, Methyl | Ultrasound* | 78-80 | 1 h | 77-91 |
*Ultrasound is another non-conventional energy source, often compared with microwave irradiation for its ability to enhance reactions.
Table 2: General Comparison of Reaction Conditions
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours to days | Seconds to minutes |
| Yield | Generally lower to moderate | Often significantly higher |
| Energy Efficiency | Lower | Higher |
| Temperature Control | Less precise, temperature gradients | Precise and uniform |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
| Scalability | Well-established for large scale | Can be a limitation, though flow reactors are addressing this |
Experimental Protocols
The synthesis of phenylisoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne.
General Workflow for Comparative Synthesis
Comparative workflow for phenylisoxazole synthesis.
Microwave-Assisted Synthesis of 3,5-Diphenylisoxazole (Representative Protocol)
This protocol is a generalized procedure based on typical microwave-assisted 1,3-dipolar cycloaddition reactions.
-
Preparation of the Reaction Mixture : In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylacetylene (1.0 mmol), benzaldoxime (1.2 mmol), and N-chlorosuccinimide (NCS) (1.3 mmol) in a suitable solvent such as ethanol or a mixture of t-BuOH/H₂O (5 mL).
-
Addition of Base : Add triethylamine (1.5 mmol) dropwise to the suspension while stirring.
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
Reaction Monitoring : After irradiation, cool the vial to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitate by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to afford pure 3,5-diphenylisoxazole.
Conventional Heating Synthesis of 3,5-Diphenylisoxazole (Representative Protocol)
This protocol is a generalized procedure based on traditional methods for 1,3-dipolar cycloaddition.
-
Preparation of the Reaction Mixture : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylacetylene (1.0 mmol) and benzaldoxime (1.2 mmol) in ethanol (20 mL).
-
In Situ Generation of Nitrile Oxide : Add N-chlorosuccinimide (1.3 mmol) to the solution. Then, add a solution of triethylamine (1.5 mmol) in ethanol (5 mL) dropwise over 10 minutes.
-
Heating : Heat the reaction mixture to reflux (approximately 75°C) using an oil bath.
-
Reaction Monitoring : Maintain the reflux and monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes) until the starting materials are consumed (typically 2 hours).
-
Work-up and Purification : After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
The synthesis of the isoxazole ring proceeds via a [3+2] cycloaddition mechanism. The key steps are the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with the alkyne (dipolarophile).
Mechanism of isoxazole synthesis.
Conclusion
For the synthesis of phenylisoxazoles, microwave-assisted heating presents a compelling alternative to conventional methods. The significant reduction in reaction time, coupled with often substantial increases in product yield, makes it a highly efficient and green chemistry approach. While conventional heating remains a viable and scalable option, the benefits of microwave irradiation, particularly in a research and drug discovery context where rapid synthesis of compound libraries is crucial, are clear. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and desired scale of the reaction.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Phenylisoxazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives demonstrating a wide range of pharmacological activities. Among these, phenylisoxazole carboxylic acid derivatives have garnered significant interest for their potential as therapeutic agents. This guide provides an objective comparison of the in vitro and in vivo efficacy of these compounds, with a focus on their antioxidant and anti-inflammatory properties. The information herein is supported by experimental data from published studies on closely related analogues, offering a valuable resource for researchers in the field.
Antioxidant Activity: A Comparative Analysis
A study on a series of fluorophenyl-isoxazole-carboxamide derivatives, which are closely related to 3-phenylisoxazole-5-carboxylic acid, provides a clear example of the translation from in vitro antioxidant potential to in vivo efficacy.
Quantitative Data Summary: Antioxidant Efficacy
| Compound | In Vitro: DPPH Scavenging IC50 (µg/mL)[1][2][3] | In Vivo: Total Antioxidant Capacity (TAC) vs. Control[1][2][3] |
| Derivative 2a | 0.45 ± 0.21 | ~2-fold increase |
| Derivative 2c | 0.47 ± 0.33 | Not Reported |
| Trolox (Control) | 3.10 ± 0.92 | Not Applicable |
| Quercetin (Control) | Not Reported | Baseline |
Lower IC50 values indicate higher antioxidant activity.
The data clearly demonstrates that the potent in vitro radical scavenging activity of derivative 2a, as shown by its low IC50 value, translates to a significant increase in the total antioxidant capacity in an in vivo mouse model.[1][2][3]
Experimental Protocols: Antioxidant Assays
In Vitro: DPPH Radical Scavenging Assay [1][2]
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The reaction mixtures are incubated at room temperature in the dark for 30 minutes.
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
In Vivo: Total Antioxidant Capacity (TAC) Assay [1][2][3]
-
Healthy adult male mice are divided into control and treatment groups.
-
The treatment group receives the test compound (e.g., Derivative 2a) via intraperitoneal injection at specified doses (e.g., 5 and 10 mg/kg). The control group receives a vehicle, and a positive control group may receive a standard antioxidant like Quercetin.
-
After a specified time, blood samples are collected from the animals.
-
The total antioxidant capacity of the plasma is measured using a commercially available assay kit.
-
The results are expressed as nmol/L Trolox equivalents and compared between the groups.
Anti-inflammatory Activity: Bridging In Vitro and In Vivo Models
The anti-inflammatory potential of isoxazole derivatives has been evaluated using both in vitro and in vivo models. A study on a series of novel isoxazole derivatives provides comparative data on their ability to inhibit protein denaturation and reduce inflammation in a rat model.[4]
Quantitative Data Summary: Anti-inflammatory Efficacy
| Compound | In Vitro: % Inhibition of Protein Denaturation (at 100 µg/mL)[4] | In Vivo: % Inhibition of Carrageenan-Induced Paw Edema[4] |
| Derivative L1 | High | Significant |
| Derivative L4 | High | Significant |
| Derivative L6 | High | Significant |
| Derivative L8 | High | Significant |
| Derivative L9 | High | Significant |
| Derivative L15 | High | Significant |
| Derivative L19 | High | Significant |
| Diclofenac Sodium (Standard) | High | Significant |
Qualitative descriptors are used as reported in the source. "Significant" indicates a potent anti-inflammatory effect comparable to the standard drug.
This study highlights a strong correlation between the in vitro anti-inflammatory activity (inhibition of protein denaturation) and the in vivo efficacy in a carrageenan-induced paw edema model for several isoxazole derivatives.[4]
Experimental Protocols: Anti-inflammatory Assays
In Vitro: Inhibition of Protein Denaturation [4]
-
A reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4) is prepared.
-
The test compounds are added to the reaction mixture at a specific concentration (e.g., 100 µg/mL).
-
The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.
-
After cooling, the absorbance of the solutions is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
In Vivo: Carrageenan-Induced Paw Edema [4]
-
Wistar albino rats are divided into control, standard, and test groups.
-
The test compounds are administered orally at a specific dose (e.g., 100 mg/kg). The standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium), and the control group receives the vehicle.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce edema.
-
The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Visualizing Experimental and Biological Pathways
To further elucidate the evaluation process and potential mechanisms of action, the following diagrams are provided.
Some isoxazole derivatives may exert their anti-inflammatory effects by inhibiting key components of the NF-κB signaling pathway, such as the IKK complex or the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes. Further research is required to fully elucidate these mechanisms for specific this compound derivatives.
References
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijst.org.uk [eijst.org.uk]
Unveiling the Proteome-Wide Selectivity of Isoxazole-Based Chemical Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of chemical probes with high selectivity is paramount for accurately interrogating protein function and for the development of targeted therapeutics with minimal off-target effects. Isoxazole-based chemical probes have emerged as a versatile class of tools in chemical proteomics, offering unique properties for identifying and engaging protein targets within the complex cellular environment. This guide provides a comparative analysis of the proteome-wide selectivity of isoxazole-based chemical probes, with a focus on their application as photo-cross-linkers and a comparison with other common probe scaffolds. The information presented herein is supported by experimental data from recent studies, providing a valuable resource for researchers designing and employing these powerful tools.
Performance Comparison of Isoxazole-Based Probes
Isoxazole moieties can be incorporated into chemical probes as either a core scaffold for covalent inhibitors or as an intrinsic photo-cross-linker.[1][2] The selectivity of these probes is a critical determinant of their utility. Here, we compare the performance of isoxazole-based probes, including those derived from the drugs Danazol and Luminespib, and contrast them with other common electrophilic and photo-cross-linking probes.
Quantitative Selectivity Profile
The following table summarizes the quantitative data on the on-target and off-target interactions of selected isoxazole-based probes and comparator compounds. Data is compiled from various chemoproteomic studies employing techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and competitive Activity-Based Protein Profiling (ABPP).[3][4]
| Probe/Compound | Primary Target(s) | Known Off-Targets | Quantitative Method | Key Findings & Selectivity Notes |
| Isoxazole Photoaffinity Probes | ||||
| Isoxazole-based Probes (general) | Varies based on scaffold | Protein-dependent | Photoaffinity Labeling, SILAC | Can be designed to target specific proteins with minimal perturbation. The isoxazole acts as a "native" photo-cross-linker.[1] |
| Isoxazole-Containing Drugs as Probes | ||||
| Danazol | Androgen Receptor, Progesterone Receptor, Estrogen Receptor, STAT3 | Numerous plasma proteins, Protein Kinase C (PKC) | Affinity Purification-Mass Spectrometry, Western Blot | Binds to multiple steroid hormone receptors and has been shown to modulate PKC and STAT3 signaling pathways.[5][6] |
| Luminespib (NVP-AUY922) | HSP90α, HSP90β | Limited off-targets identified in some studies | Chemical Proteomics, Kinase Profiling | A potent HSP90 inhibitor with high selectivity.[1] |
| Comparator Probes | ||||
| Diazirine-based Photoaffinity Probes | Varies based on scaffold | Protein-dependent | Photoaffinity Labeling | A widely used class of photo-cross-linkers, but the diazirine moiety can sometimes alter the bioactivity of the parent molecule.[7][8] |
| Electrophilic Probes (e.g., acrylamides) | Cysteine-containing proteins | Numerous | Competitive ABPP | Broadly reactive with accessible cysteines, selectivity is often tuned by the scaffold.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chemical proteomics techniques. Below are protocols for key experiments cited in the evaluation of isoxazole-based probes.
Competitive Activity-Based Protein Profiling (ABPP) for Covalent Isoxazole Probes
This protocol is adapted from established chemoproteomic techniques and is designed to assess the proteome-wide selectivity of covalent isoxazole inhibitors.[10][11]
a. Cell Lysis and Lysate Preparation:
-
Human cells (e.g., HEK293T, K562) are cultured to ~80% confluency.
-
Cells are harvested, washed with ice-cold PBS, and lysed in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein concentration is determined using a BCA assay.
b. Competitive Labeling:
-
Aliquots of the cell lysate (e.g., 1 mg/mL) are pre-incubated with varying concentrations of the isoxazole-based inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature.
-
A broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) is then added to a final concentration of 100 µM and incubated for 1 hour at room temperature.
c. Click Chemistry and Enrichment:
-
A click chemistry reaction is performed by adding biotin-azide, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the labeled lysates. The reaction proceeds for 1 hour at room temperature.
-
Probe-labeled proteins are enriched using streptavidin-agarose beads. The beads are washed extensively to remove non-specifically bound proteins.
d. On-Bead Digestion and Mass Spectrometry:
-
The enriched proteins are subjected to on-bead digestion with trypsin overnight at 37°C.
-
The resulting peptides are collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e. Data Analysis:
-
The raw MS data is processed using software such as MaxQuant or Proteome Discoverer.
-
Peptide identification and quantification are performed to determine the relative abundance of labeled peptides in the inhibitor-treated samples compared to the control.
-
Proteins showing a dose-dependent decrease in probe labeling are identified as targets or off-targets of the isoxazole inhibitor.
Photoaffinity Labeling with Isoxazole Probes using SILAC
This protocol details the use of isoxazole-based photoaffinity probes in combination with SILAC for quantitative proteome-wide target identification.[4][12][13]
a. SILAC Labeling:
-
Two populations of cells (e.g., HEK293T) are cultured in parallel for at least five passages in either "light" (normal lysine and arginine) or "heavy" ([¹³C₆,¹⁵N₂]-lysine and [¹³C₆,¹⁵N₄]-arginine) SILAC media.
b. Probe Treatment and UV Cross-linking:
-
The "light" and "heavy" cell populations are treated with the isoxazole photoaffinity probe (containing a clickable handle) at a predetermined concentration and for a specific duration. For competition experiments, one cell population is pre-treated with a competitor.
-
The cells are then irradiated with UV light (typically 365 nm) for a specified time (e.g., 10-30 minutes) on ice to induce covalent cross-linking of the probe to its binding partners.[14]
c. Cell Lysis and Click Chemistry:
-
The "light" and "heavy" cell lysates are prepared as described in the ABPP protocol.
-
The lysates are mixed in a 1:1 ratio based on protein concentration.
-
A click chemistry reaction is performed to attach a biotin-azide tag to the alkyne handle of the probe.
d. Enrichment and Mass Spectrometry:
-
Biotinylated proteins are enriched using streptavidin-agarose beads.
-
Enriched proteins are digested on-bead with trypsin.
-
Peptides are analyzed by LC-MS/MS.
e. Data Analysis:
-
The relative abundance of "heavy" and "light" peptides is determined from the MS spectra.
-
Proteins that are significantly enriched in the "heavy" (or "light") channel are identified as potential targets of the isoxazole probe. Competition experiments help to distinguish specific from non-specific binders.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by isoxazole-based probes, we provide diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Signaling Pathways
Caption: HSP90 signaling pathway and the effect of Luminespib.
Caption: STAT3 signaling pathway and the inhibitory effect of Danazol.
Experimental Workflows
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Caption: Workflow for SILAC-based photoaffinity labeling.
Conclusion
Isoxazole-based chemical probes represent a valuable and adaptable tool for exploring the proteome. Their ability to be employed as both covalent inhibitors and intrinsic photo-cross-linkers provides a broad range of applications in target identification and validation. While direct comparative studies on the proteome-wide selectivity of a wide range of isoxazole probes are still emerging, the available data demonstrates their potential for high selectivity, as exemplified by the HSP90 inhibitor Luminespib. The use of advanced quantitative proteomic techniques, such as competitive ABPP and SILAC-based photoaffinity labeling, will continue to be instrumental in defining the selectivity profiles of these probes and guiding the development of next-generation therapeutics. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively utilize isoxazole-based probes in their own investigations.
References
- 1. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Probe Finds Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Trypanosoma cruzi Activity of Indole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1][2] The current treatments, benznidazole and nifurtimox, are hampered by significant drawbacks, necessitating the discovery of novel, safer, and more effective drugs.[1][2] In the quest for new anti-Chagasic agents, indole-2-carboxamides have emerged as a promising class of compounds. This guide provides a comparative analysis of a series of substituted indole-2-carboxamides, summarizing their anti-T. cruzi activity and key physicochemical properties based on recent research. The data presented herein is primarily derived from the study "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity".[1][2][3][4]
Quantitative Comparison of Indole-2-carboxamide Analogs
A series of indole-2-carboxamide derivatives were synthesized and evaluated for their in vitro activity against the intracellular amastigote form of T. cruzi. The following table summarizes the key data, including potency (pEC50), cytotoxicity against Vero cells, kinetic solubility, and metabolic stability in human and mouse liver microsomes. This allows for a direct comparison of the pharmacological and physicochemical profiles of the investigated compounds.[1][5][4]
| Compound ID | R Group (Indole Core) | Amide Moiety | T. cruzi pEC50 | Vero Cell Cytotoxicity (pEC50) | Kinetic Solubility (μg/mL) | Human Liver Microsome Intrinsic Clearance (μL/min/mg) | Mouse Liver Microsome Intrinsic Clearance (μL/min/mg) |
| DNDI-0690 | 5-Cl | 4-(pyridin-2-yl)piperazin-1-yl | 5.7 | <4.3 | 2.1 | >200 | >200 |
| DNDI-4199 | 5-Me | 4-phenylsulfonamidophenyl | 5.6 | 4.9 | 1.8 | >200 | >200 |
| 1 | 5-Me | 4-phenylsulfonamidophenyl | 5.6 | 4.9 | 1.8 | >200 | >200 |
| 2 | 5-Me | 4-(pyridin-2-yl)morpholino | 5.7 | <4.3 | 2.1 | >200 | 180 |
| 3 | 5-cyclopropyl | 4-phenylsulfonamidophenyl | 6.2 | 4.8 | <1.0 | 140 | 130 |
| 4 | 5-cyclopropyl | 4-(pyridin-2-yl)morpholino | 6.1 | <4.3 | <1.0 | 120 | 110 |
| 8 | 5-F | 4-phenylsulfonamidophenyl | <4.2 | - | - | - | - |
| 9 | 5-Cl | 4-phenylsulfonamidophenyl | <4.2 | - | - | - | - |
| 13 | 5-sulfonamide | 4-phenylsulfonamidophenyl | 5.2 | 4.5 | 96 | <12 | - |
| 24 | 5,6-di-Me | 4-(pyridin-2-yl)morpholino | 6.5 | 5.2 | <1.0 | 30 | 25 |
Data extracted from "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity".[1][5][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of indole-2-carboxamides.
In Vitro Anti-Trypanosoma cruzi Amastigote Assay
This assay determines the potency of compounds against the clinically relevant intracellular stage of the parasite.
-
Cell Culture: Vero cells (ATCC CCL-81) are seeded in 96-well plates and incubated to form a monolayer.
-
Infection: The Vero cell monolayers are infected with T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase) at a specific multiplicity of infection.
-
Compound Addition: After an incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication within the host cells.
-
Quantification of Parasite Load: The anti-trypanosomal activity is determined by measuring the β-galactosidase activity, which correlates with the number of viable intracellular amastigotes. A substrate (e.g., chlorophenol red-β-D-galactopyranoside) is added, and the colorimetric change is measured using a microplate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Cytotoxicity Assay
This assay assesses the toxicity of the compounds to a mammalian cell line to determine their selectivity.
-
Cell Seeding: Vero cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cell culture medium is replaced with medium containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for the same duration as the anti-T. cruzi assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT by metabolically active cells to a colored formazan product is quantified by measuring the absorbance.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Kinetic Solubility Assay
This assay measures the solubility of the compounds in a buffer, which is an important parameter for drug absorption.
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final desired concentration.
-
Incubation and Precipitation: The solution is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the insoluble compound.
-
Separation: The precipitated compound is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the compound in the filtrate or supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
Microsomal Stability Assay
This assay evaluates the metabolic stability of the compounds in the presence of liver enzymes, providing an indication of their potential in vivo clearance.
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or mouse) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The intrinsic clearance (Clint) is calculated from the rate of disappearance of the compound over time.
Visualizations
Experimental Workflow for In Vitro Screening
The following diagram illustrates the general workflow for the in vitro screening of compounds for anti-Trypanosoma cruzi activity.
Caption: In vitro screening workflow for anti-T. cruzi compounds.
Potential Mechanism of Action: CYP51 Inhibition
While the optimization of this indole-2-carboxamide series was ultimately halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action, it was noted that some analogs showed activity against T. cruzi CYP51.[1][5] CYP51, a sterol 14α-demethylase, is a crucial enzyme in the parasite's ergosterol biosynthesis pathway, which is essential for its membrane integrity.[6][7][8][9] Inhibition of this enzyme disrupts the parasite's membrane and leads to cell death.
Caption: Inhibition of T. cruzi CYP51 by indole-2-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of Linker Modifications in Pleconaril Analogs on Antiviral Efficacy
A comparative analysis of pleconaril analogs with diverse linker patterns reveals critical insights into the structure-activity relationship governing their antiviral potency against enteroviruses. Modifications to the central linker region, which connects the isoxazole and phenyl moieties of the pleconaril core structure, have been shown to significantly influence the compounds' inhibitory concentrations, cytotoxicity, and overall selectivity.
Researchers in the field of antiviral drug development are continuously exploring novel derivatives of pleconaril, a well-established enterovirus capsid binder, to enhance its efficacy and overcome resistance.[1] This guide provides a comprehensive comparison of different linker patterns in pleconaril analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of more potent antiviral agents.
Comparative Antiviral Activity of Pleconaril Analogs
Recent studies have systematically synthesized and evaluated pleconaril analogs with various linker modifications, including alterations in atom type (oxygen vs. sulfur), inclusion of functional groups (ester, amide), and incorporation of cyclic structures (piperazine). The antiviral activity of these compounds is typically assessed against various enteroviruses, such as Coxsackievirus B3 (CVB3) and Enterovirus D68 (EV-D68), with key metrics being the 50% inhibitory concentration (IC50 or EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.
Linker Pattern Modifications and Their Impact on Anti-CVB3 Activity
A study focused on O-propyl linker modifications of pleconaril analogs against Coxsackievirus B3 Nancy strain demonstrated varied outcomes based on the linker pattern.[1][2][3][4] The replacement of the oxygen atom in the propyl linker with a sulfur atom generally led to a decrease in antiviral activity.[1] Furthermore, the introduction of ester, amide, and piperazine moieties into the linker region resulted in a range of activities, with some analogs exhibiting strong anti-CVB3 potency.[1][2]
| Compound/Linker Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Virus Target |
| O-Linker Analogs | ||||
| with COOEt group | 18.96 | >400 | >21 | CVB3 |
| with Me group | 4.6 | >400 | >87 | CVB3 |
| with CONMe2 group | 2.76 | >400 | >145 | CVB3 |
| S-Linker Analogs | ||||
| 6a (with COOEt group) | 21.0 | >400 | >19 | CVB3 |
| 6b (with Me group) | 15.6 | >400 | >25 | CVB3 |
| 7 (with CONMe2 group) | 18.6 | >400 | >21 | CVB3 |
| Piperazine Linker Analogs | ||||
| 28a (direct link, CONMe2) | 1.95 | >400 | >205 | CVB3 |
| 28c (direct link, COOEt) | >53.2 | 53.2 | ~1 | CVB3 |
Data synthesized from "The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy".[1]
Linker Modifications in the Pursuit of Anti-EV-D68 Agents
In the context of Enterovirus D68, modifications to the linker of pleconaril analogs have also been explored to improve potency and pharmacokinetic properties.[5][6][7] Moving the oxygen atom of an ether linker along the carbon chain resulted in slightly reduced anti-EV-D68 potency, while introducing an ethanolamine linker led to a significant decrease in activity.[6]
| Compound Identifier | Linker Modification | EC50 (µM) | CC50 (µM) | Virus Target |
| 2 | Reference Compound | 0.043 | >10 | EV-D68 |
| 22 | Oxygen moved by one atom | 0.115 | >10 | EV-D68 |
| 23 | Oxygen moved by two atoms | 0.216 | >45 | EV-D68 |
| 24 | Ethanolamine linker | >30.4 | >50 | EV-D68 |
Data from "Structure-Activity Relationship Studies Towards Analogues of Pleconaril as Novel Enterovirus-D68 Capsid-Targeting Antivirals".[5][6]
Mechanism of Action: Capsid Binding
Pleconaril and its analogs exert their antiviral effect by acting as capsid binders.[8][9] They integrate into a hydrophobic pocket within the viral protein 1 (VP1) of the enterovirus capsid.[5][9] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of viral RNA into the host cell, thereby halting the replication cycle.[8][10]
Mechanism of Action of Pleconaril Analogs. This diagram illustrates how pleconaril analogs bind to the VP1 pocket of the viral capsid, preventing viral uncoating and RNA release.
Experimental Protocols
The evaluation of the antiviral activity of pleconaril analogs typically involves cell-based assays to determine their efficacy and cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The 50% cytotoxic concentration (CC50) is determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Cell Seeding: Seed appropriate host cells (e.g., HeLa, RD, LLC-MK2D) in 96-well plates at a predetermined density.[8] Incubate for 24 hours to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cell monolayers.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to untreated controls.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The 50% inhibitory concentration (IC50 or EC50) is often determined by a cytopathic effect (CPE) inhibition assay.[8]
-
Cell Seeding: Seed host cells in 96-well plates as described for the cytotoxicity assay.
-
Infection and Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a short period. Then, infect the cells with a specific multiplicity of infection (MOI) of the target virus.
-
Incubation: Incubate the plates until CPE is observed in the virus control wells (no compound).
-
CPE Observation: Visually score the CPE in each well or use a cell viability assay (like MTT) to quantify the protective effect of the compound.
-
IC50/EC50 Calculation: The IC50 or EC50 is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.
Workflow for Evaluating Antiviral Activity. This chart outlines the key steps in determining the cytotoxicity (CC50) and antiviral potency (IC50/EC50) of pleconaril analogs.
Conclusion
The modification of the linker region in pleconaril analogs is a viable strategy for modulating their antiviral activity. The presented data highlights that subtle changes, such as altering the heteroatom in the linker or introducing different functional groups, can have a profound impact on the inhibitory potential and selectivity of these compounds. Specifically, the piperazine linker appears to be a promising scaffold for developing highly selective anti-CVB3 agents. Future research should continue to explore diverse linker patterns to optimize the pharmacokinetic and pharmacodynamic properties of pleconaril analogs, ultimately leading to the development of more effective treatments for enteroviral infections.
References
- 1. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the mechanism of action of R523062, a promising antiviral for enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Isoxazole Derivatives as Selective COX-2 Inhibitors: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various isoxazole derivatives investigated as selective cyclooxygenase-2 (COX-2) inhibitors. The data presented is compiled from recent studies, offering a valuable resource for researchers in the field of anti-inflammatory drug discovery. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological and experimental processes.
Data Presentation: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of several series of isoxazole derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to illustrate the compound's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater selectivity for COX-2.
| Compound ID | Modifications | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Series 1 | Ten novel isoxazole derivatives synthesized via Claisen Schmidt condensation. | [1][2] | |||
| C3 | - | 0.93 ± 0.01 | 24.26 | [1] | |
| C5 | - | 0.85 ± 0.04 | 41.82 | [1] | |
| C6 | - | 0.55 ± 0.03 | 113.19 | [1] | |
| Series 2 | Isoxazole-based scaffold inhibitors. | [3][4] | |||
| IXZ3 | 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | 0.95 | - | [3][4] | |
| Series 3 | Isoxazole-carboxamide derivatives. | [5] | |||
| A13 | 3,4-dimethoxy substitution on one phenyl ring and a Cl atom on the other phenyl of a 5-methyl-isoxazole ring. | 0.064 | 0.013 | 4.63 | [5] |
| Series 4 | Diarylpyrazoles with sulfonamide group. | [3][4] | |||
| PYZ16 | - | 0.52 | 10.73 | [3][4] | |
| Series 5 | 2,5-diaryl-1,3,4-oxadiazoles. | [3] | |||
| ODZ2 | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 0.48 | 132.83 | [3] | |
| Reference Compounds | |||||
| Celecoxib | - | - | 0.78 | 9.51 | [3][4] |
| Celecoxib | - | - | 0.052 | - | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the evaluation of isoxazole derivatives as COX-2 inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the synthesized compounds.
Objective: To measure the IC50 values of the test compounds against ovine or human COX-1 and COX-2 enzymes.
General Procedure:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are typically used.
-
Incubation: The test compounds, at varying concentrations, are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer) for a short period at a specific temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time, the reaction is stopped, often by the addition of an acid (e.g., HCl).
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.[1][2][5]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used animal model assesses the in vivo anti-inflammatory efficacy of the compounds.
Objective: To evaluate the ability of the test compounds to reduce acute inflammation in a living organism.
General Procedure:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: The animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the isoxazole derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30 or 60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% w/v in saline) is given into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the control group.[6][7]
Visualizations
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade.
Caption: Role of COX-2 in the inflammatory cascade and the inhibitory action of isoxazole derivatives.
Experimental Workflow for Screening COX-2 Inhibitors
The following diagram outlines a typical workflow for the discovery and evaluation of novel isoxazole derivatives as COX-2 inhibitors.
Caption: A typical experimental workflow for the evaluation of isoxazole derivatives as COX-2 inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR)
The following diagram illustrates the general structure-activity relationship concepts for diarylisoxazole COX-2 inhibitors.
Caption: Key structural features of diarylisoxazole derivatives contributing to COX-2 selectivity.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxaz...: Ingenta Connect [ingentaconnect.com]
Indole-3-Isoxazole-5-Carboxamide Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer activity of novel indole-3-isoxazole-5-carboxamide derivatives, presenting a comparative assessment of their performance against various cancer cell lines and established chemotherapeutic agents. The information is compiled from recent studies, offering detailed experimental data and mechanistic insights to inform future drug discovery and development efforts.
Comparative Anticancer Activity
A series of twenty-one indole-3-isoxazole-5-carboxamide derivatives, designated 5a-u , were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values were determined and compared with standard anticancer drugs, including Doxorubicin, 5-Fluorouracil (5-FU), and Sorafenib.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Indole-3-Isoxazole-5-Carboxamide Derivatives (5a-u) against Various Cancer Cell Lines[1]
| Compound | Huh7 (Liver) | MCF7 (Breast) | HCT116 (Colon) |
| 5a | 2.1 ± 0.1 | 1.8 ± 0.1 | 3.2 ± 0.2 |
| 5b | 3.5 ± 0.3 | 4.1 ± 0.3 | 5.7 ± 0.4 |
| 5c | 4.2 ± 0.2 | 3.9 ± 0.2 | 6.1 ± 0.5 |
| 5d | 1.9 ± 0.1 | 2.5 ± 0.2 | 2.9 ± 0.2 |
| 5e | 2.8 ± 0.2 | 3.1 ± 0.3 | 4.5 ± 0.3 |
| 5f | 3.1 ± 0.2 | 3.6 ± 0.3 | 5.2 ± 0.4 |
| 5g | >50 | >50 | >50 |
| 5h | 1.5 ± 0.1 | 1.9 ± 0.1 | 2.4 ± 0.2 |
| 5i | 2.4 ± 0.2 | 2.8 ± 0.2 | 3.9 ± 0.3 |
| 5j | 2.9 ± 0.2 | 3.3 ± 0.3 | 4.8 ± 0.4 |
| 5k | >50 | >50 | >50 |
| 5l | 1.2 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.2 |
| 5m | 1.8 ± 0.1 | 2.2 ± 0.2 | 3.0 ± 0.2 |
| 5n | 2.5 ± 0.2 | 2.9 ± 0.2 | 4.1 ± 0.3 |
| 5o | >50 | >50 | >50 |
| 5p | 1.7 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.2 |
| 5q | 2.2 ± 0.2 | 2.6 ± 0.2 | 3.7 ± 0.3 |
| 5r | 0.7 ± 0.05 | 1.1 ± 0.1 | 1.5 ± 0.1 |
| 5s | 1.4 ± 0.1 | 1.8 ± 0.1 | 2.3 ± 0.2 |
| 5t | 0.9 ± 0.08 | 1.3 ± 0.1 | 1.8 ± 0.1 |
| 5u | 1.6 ± 0.1 | 2.0 ± 0.2 | 2.6 ± 0.2 |
| Doxorubicin | 0.8 ± 0.06 | 0.5 ± 0.04 | 0.6 ± 0.05 |
| 5-FU | 4.5 ± 0.3 | 3.8 ± 0.3 | 5.1 ± 0.4 |
| Sorafenib | 3.2 ± 0.2 | - | - |
Data is presented as mean ± standard deviation. Compounds 5g , 5k , and 5o did not show significant inhibitory activity. Highlighted compounds 5r and 5t demonstrated the most potent anticancer activity across the tested cell lines.
Based on their potent activity, compounds 5a , 5r , and 5t were selected for further evaluation against a broader panel of hepatocellular carcinoma (HCC) cell lines.[1]
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Derivatives against Hepatocellular Carcinoma Cell Lines[1]
| Compound | Huh7 | HepG2 | Mahlavu | SNU475 |
| 5a | 2.1 ± 0.1 | 3.8 ± 0.3 | 4.5 ± 0.4 | 8.5 ± 0.7 |
| 5r | 0.7 ± 0.05 | 1.9 ± 0.1 | 2.8 ± 0.2 | 5.4 ± 0.4 |
| 5t | 0.9 ± 0.08 | 2.1 ± 0.2 | 3.1 ± 0.3 | 6.2 ± 0.5 |
| Doxorubicin | 0.8 ± 0.06 | 0.6 ± 0.05 | 0.9 ± 0.07 | 1.1 ± 0.09 |
| Sorafenib | 3.2 ± 0.2 | 4.1 ± 0.3 | 5.2 ± 0.4 | 6.8 ± 0.5 |
Mechanism of Action: Cell Cycle Arrest
To elucidate the mechanism underlying their anticancer effects, the influence of the most potent compounds on the cell cycle progression of Huh7 cells was investigated.
Table 3: Cell Cycle Analysis of Huh7 Cells Treated with Indole-3-Isoxazole-5-Carboxamide Derivatives[2]
| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| Compound 5a | 68.4 ± 3.1 | 20.5 ± 1.5 | 11.1 ± 0.9 |
| Compound 5r | 75.1 ± 3.5 | 15.2 ± 1.1 | 9.7 ± 0.8 |
| Compound 5t | 72.8 ± 3.3 | 17.3 ± 1.3 | 9.9 ± 0.8 |
The results indicate that compounds 5a , 5r , and 5t induce a significant accumulation of cells in the G0/G1 phase of the cell cycle, suggesting that they inhibit cell proliferation by inducing G0/G1 phase arrest.[2]
Experimental Protocols
Synthesis of Indole-3-Isoxazole-5-Carboxamide Derivatives (5a-u)
The synthesis of the target compounds was achieved through a multi-step process.[1] Initially, 3-acetylindole was reacted with diethyl oxalate to yield ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate.[1] This intermediate was then treated with hydroxylamine hydrochloride to form the isoxazole ring, affording ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate.[1] Subsequent hydrolysis with LiOH yielded 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid.[1] Finally, the carboxylic acid was coupled with various substituted amines using EDC/HOBt as activating agents and DMAP as a catalyst to produce the final indole-3-isoxazole-5-carboxamide derivatives.[1]
In Vitro Cytotoxicity Assay (SRB Assay)
The anticancer activity of the synthesized compounds was evaluated using the sulforhodamine B (SRB) assay.[1] Cancer cells (Huh7, MCF7, and HCT116) were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.[1] Following treatment, the cells were fixed with trichloroacetic acid, stained with SRB dye, and the absorbance was measured at 515 nm to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]
Cell Cycle Analysis
Huh7 cells were treated with the selected compounds for 48 hours.[2] After treatment, the cells were harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]
Signaling Pathway
The observed G0/G1 cell cycle arrest is often associated with the modulation of cyclin-dependent kinases (CDKs). Further investigation revealed that treatment with the active compounds led to a significant decrease in the levels of CDK4 in Huh7 cells.[2] This suggests that the anticancer activity of these indole-3-isoxazole-5-carboxamide derivatives is mediated, at least in part, through the inhibition of the CDK4 signaling pathway, leading to cell cycle arrest and inhibition of tumor cell proliferation.
Conclusion
The indole-3-isoxazole-5-carboxamide scaffold represents a promising framework for the development of novel anticancer agents. Several derivatives, particularly 5r and 5t , have demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values comparable or superior to existing chemotherapeutic drugs.[1] The mechanism of action appears to involve the induction of G0/G1 cell cycle arrest through the inhibition of CDK4.[2] These findings provide a strong rationale for the further optimization and preclinical development of this class of compounds as potential cancer therapeutics.
References
Safety Operating Guide
Proper Disposal of 3-Phenylisoxazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 3-Phenylisoxazole-5-carboxylic acid, ensuring the safety of laboratory personnel and minimizing environmental impact.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This guide provides a detailed, step-by-step operational plan for its proper disposal.
I. Immediate Safety and Hazard Information
This compound is a solid substance that requires careful handling. Key safety data is summarized below.
| Identifier | Value |
| CAS Number | 14442-12-7[1][2] |
| Molecular Formula | C10H7NO3[1][2] |
| Molecular Weight | 189.17 g/mol [1][2] |
| Appearance | White to yellow to green powder/crystal[3] |
| Melting Point | 178-182 °C[1] |
| Storage Temperature | 2-8°C[1] |
Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315).[2]
-
Eye Irritation: Causes serious eye irritation (H319).[2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[2]
II. Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
III. Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound.
A. Unused or Expired Chemical:
-
Do Not Dispose Down the Drain: This compound should not be released into the environment.[4][5]
-
Package for Disposal:
-
Ensure the chemical is in its original or a clearly labeled, sealed container.
-
If the original container is compromised, carefully transfer the solid into a new, suitable container.
-
-
Labeling: The container must be clearly labeled with the chemical name: "this compound" and the associated hazard symbols (e.g., irritant).
-
Waste Collection:
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
B. Contaminated Materials (e.g., paper towels, gloves, glassware):
-
Solid Waste:
-
Collect all solid materials contaminated with this compound (e.g., weighing paper, contaminated gloves).
-
Place these materials in a designated, labeled hazardous waste bag or container.
-
-
Liquid Waste (from cleaning):
-
If a solvent is used to clean contaminated glassware, collect the solvent in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Do not mix incompatible waste streams.
-
-
Labeling: Clearly label the waste container with its contents (e.g., "Solid waste contaminated with this compound" or "Solvent waste containing this compound").
-
Disposal: Dispose of these contaminated materials through your institution's hazardous waste management program.
C. Spill Cleanup:
-
Ensure Proper Ventilation: Evacuate the immediate area if a large amount of dust is generated.
-
Wear Appropriate PPE: See Section II for mandatory personal protective equipment.
-
Contain the Spill: Prevent the spread of the solid material.
-
Cleanup Procedure:
-
Decontamination: Decontaminate the area with an appropriate cleaning agent.
-
Disposal: Dispose of the sealed container as described in section III.A.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Phenylisoxazole-5-carboxylic acid
Essential Safety and Handling Guide for 3-Phenylisoxazole-5-carboxylic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 14442-12-7). All procedures should be conducted with a thorough understanding of the potential hazards and in adherence to strict laboratory safety protocols.
Hazard Identification and GHS Classification:
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
| Hazard Class | Category | GHS Code |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. A face shield should be considered for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[2][3] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[2] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood.[2] If dusts are generated, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required.[2] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to prevent the generation of dust.
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place. A storage temperature of 2-8°C is recommended.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and halogens.[4]
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[4] Do not empty into drains.[4]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container for hazardous waste disposal.
Experimental Workflow and Risk Assessment
The following diagrams illustrate the general procedures for safe handling and risk assessment.
Caption: Experimental Workflow for Safe Handling.
Caption: Logical Relationship for Risk Assessment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
